1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-benzyl-3,5-dimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-12(13(16)17)10(2)15(14-9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQWUFSHKRRJPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385109 | |
| Record name | 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801319 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
108444-25-3 | |
| Record name | 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. It details a proposed synthetic pathway, experimental protocols for its synthesis and analysis, and discusses its significant role as a key intermediate in the development of potent antiproliferative agents targeting the mTORC1 signaling pathway. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.
Core Properties of this compound
This compound is a pyrazole derivative with a molecular formula of C13H14N2O2. Its core structure consists of a pyrazole ring substituted with a benzyl group at the N1 position, two methyl groups at the C3 and C5 positions, and a carboxylic acid group at the C4 position.
Physicochemical Properties
A summary of the known quantitative data for this compound is presented in Table 1.
| Property | Value |
| CAS Number | 108444-25-3 |
| Molecular Formula | C13H14N2O2 |
| Molecular Weight | 230.27 g/mol |
| Melting Point | 115-116 °C |
| Physical Form | Powder |
Safety Information
The compound is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation. Appropriate personal protective equipment should be used when handling this chemical.
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not explicitly available in a single source. However, based on established methods for the synthesis of pyrazole-4-carboxylic acids, a two-step synthetic route is proposed. This involves the initial synthesis of the corresponding ethyl ester followed by its hydrolysis.
Proposed Synthetic Pathway
Figure 1: Proposed two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylate
This procedure is adapted from general methods for pyrazole synthesis from β-ketoesters and hydrazines.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate (1 equivalent) and absolute ethanol.
-
Addition of Reagents: While stirring, add benzylhydrazine (1 equivalent) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure ethyl ester.
Step 2: Hydrolysis to this compound
This procedure is a standard ester hydrolysis.
-
Reaction Setup: In a round-bottom flask, dissolve the synthesized ethyl 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Addition of Base: Add an excess of sodium hydroxide (2-3 equivalents) to the solution.
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute solution of hydrochloric acid (e.g., 2M HCl) until a precipitate forms.
-
Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.
Biological Significance and Role in Drug Discovery
While direct biological activity data for this compound is limited, its primary significance lies in its role as a crucial building block for the synthesis of biologically active molecules.
Precursor to mTORC1 Inhibitors
This carboxylic acid is a key starting material for the synthesis of a series of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides. These derivatives have demonstrated potent antiproliferative activity against cancer cell lines and have been shown to modulate the mTORC1 signaling pathway.
Figure 2: Role as a precursor to mTORC1 inhibitors.
The mTORC1 Signaling Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2. mTORC1 is a central regulator of cell growth, proliferation, and metabolism. Its signaling pathway is often dysregulated in cancer, making it an attractive target for drug development. The benzamide derivatives of this compound have been shown to inhibit mTORC1 activity.
Figure 3: Simplified mTORC1 signaling pathway.
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the biological activity of compounds targeting cell proliferation and mTORC1 activity.
Antiproliferative Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
mTORC1 Kinase Activity Assay (In Vitro)
-
Immunoprecipitation of mTORC1: Lyse cells and immunoprecipitate the mTORC1 complex using an antibody against a component of the complex (e.g., Raptor).
-
Kinase Reaction: Resuspend the immunoprecipitated mTORC1 in a kinase buffer containing a known substrate (e.g., recombinant 4E-BP1) and ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Detection of Phosphorylation: Stop the reaction and analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
-
Quantification: Quantify the band intensity to determine the level of mTORC1 kinase activity.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the field of medicinal chemistry. Its role as a precursor to potent mTORC1 inhibitors highlights its importance in the development of novel anticancer therapeutics. This technical guide provides a comprehensive resource for researchers interested in the synthesis, properties, and biological applications of this compound and its derivatives. Further investigation into the direct biological effects of the carboxylic acid itself may reveal additional therapeutic potential.
"1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid" CAS number
An In-depth Technical Guide to 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
This technical guide provides comprehensive information on this compound, tailored for researchers, scientists, and professionals in drug development. The document covers its chemical properties, synthesis protocols, and known biological activities, presenting data in a structured and accessible format.
Chemical Identity and Properties
This compound is a substituted pyrazole derivative. The core structure consists of a pyrazole ring, which is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This core is substituted with a benzyl group at the N1 position, two methyl groups at C3 and C5, and a carboxylic acid group at the C4 position.
CAS Number : 108444-25-3[1]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄N₂O₂ | [1] |
| Molecular Weight | 230.27 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Melting Point | 115-116 °C | [1] |
| Physical Form | Powder | [1] |
| InChI Key | QBQWUFSHKRRJPB-UHFFFAOYSA-N | [1] |
Safety Information
The compound is associated with the following hazard statements:
-
H302 : Harmful if swallowed.
-
H319 : Causes serious eye irritation.
Precautionary statements include P264, P270, P280, P301+P312, P305+P351+P338, P330, P337+P313, and P501.[1]
Synthesis and Experimental Protocols
The synthesis of pyrazole-4-carboxylic acids typically involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative.
General Synthesis Workflow
A plausible synthetic route for this compound is outlined below. This process is adapted from general methods for synthesizing substituted pyrazoles.[2][3]
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
-
Step 1: Synthesis of the β-ketoester intermediate. Ethyl acetoacetate is reacted with acetic anhydride in the presence of a catalyst to form ethyl 2-acetyl-3-oxobutanoate. This step introduces the necessary carbon framework.
-
Step 2: Cyclocondensation. The resulting β-dicarbonyl intermediate is reacted with benzylhydrazine in a suitable solvent such as ethanol. The mixture is typically refluxed to drive the condensation and subsequent cyclization reaction, which forms the pyrazole ring.
-
Step 3: Hydrolysis. The ethyl ester of the pyrazole derivative is then hydrolyzed to the corresponding carboxylic acid. This is commonly achieved by heating the ester with an aqueous solution of a base like sodium hydroxide, followed by acidification with an acid such as hydrochloric acid to precipitate the final product.
-
Step 4: Purification. The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield pure this compound.
Biological Activity and Signaling Pathways
While specific biological data for the title compound is limited in the public domain, derivatives, particularly N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, have shown significant biological activity. These derivatives have been investigated for their antiproliferative effects and their role as modulators of key cellular pathways.[4][5]
Antiproliferative Activity
Derivatives of this compound have demonstrated potent antiproliferative activity, notably in pancreatic cancer cell lines such as MIA PaCa-2.[4] The core structure is considered a valuable scaffold for the development of novel anticancer agents. The pyrazole nucleus is known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[6][7]
Modulation of mTORC1 and Autophagy
Selected N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide derivatives have been shown to modulate the mTORC1 (mammalian target of rapamycin complex 1) signaling pathway and the process of autophagy.[4][5]
-
mTORC1 Inhibition : These compounds can reduce mTORC1 activity.
-
Autophagy Modulation : They have been observed to increase basal autophagy while impairing autophagic flux under starvation conditions. This dual activity suggests a novel mechanism of action that disrupts cellular homeostasis in cancer cells.[4]
The diagram below illustrates the relationship between the mTORC1 pathway and autophagy, and the putative point of intervention by these pyrazole derivatives.
Caption: Simplified mTORC1 signaling pathway and its regulation of autophagy, with putative inhibition by pyrazole derivatives.
Conclusion
This compound serves as a key chemical entity and a foundational scaffold for the development of pharmacologically active molecules. Its derivatives have shown promise as antiproliferative agents through the modulation of critical cellular pathways like mTORC1 and autophagy. The synthetic accessibility of the pyrazole core allows for extensive structure-activity relationship (SAR) studies, paving the way for the discovery of new therapeutic agents. Further research into this compound and its analogues is warranted to fully elucidate their therapeutic potential.
References
- 1. This compound | 108444-25-3 [sigmaaldrich.com]
- 2. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 3. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 4. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. meddocsonline.org [meddocsonline.org]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a primary synthesis pathway for 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, a substituted pyrazole derivative of interest in medicinal chemistry and drug discovery. The synthesis is based on established chemical principles for the formation of the pyrazole core, followed by functional group manipulation. This document outlines the theoretical basis, experimental protocols, and key data points for this synthetic route.
Introduction
Substituted pyrazoles are a class of heterocyclic compounds that are prominently featured in a wide array of pharmaceuticals and agrochemicals due to their diverse biological activities. The target molecule, this compound (CAS No. 108444-25-3), possesses a scaffold that is of significant interest for further chemical modification and biological screening. This guide details a reliable two-step synthesis pathway, commencing with the formation of a pyrazole ester intermediate via a Knorr-type pyrazole synthesis, followed by hydrolysis to yield the final carboxylic acid.
Synthesis Pathway Overview
The most common and efficient synthesis of 1,3,5-substituted pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] For the synthesis of the title compound, a suitable precursor is ethyl 2-acetyl-3-oxobutanoate, which reacts with benzylhydrazine to form the pyrazole ring. The resulting ester is then hydrolyzed to the carboxylic acid.
The overall reaction scheme is as follows:
Step 1: Synthesis of Ethyl 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylate
Ethyl 2-acetyl-3-oxobutanoate reacts with benzylhydrazine in a cyclocondensation reaction. The reaction is typically carried out in a protic solvent such as ethanol and may be catalyzed by a small amount of acid.
Step 2: Hydrolysis to this compound
The ethyl ester from Step 1 is hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide or potassium hydroxide, in an aqueous or mixed aqueous/organic solvent system, followed by acidification.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Step 1: Synthesis of Ethyl 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylate
Materials:
-
Ethyl 2-acetyl-3-oxobutanoate
-
Benzylhydrazine dihydrochloride
-
Ethanol
-
Triethylamine
-
Hydrochloric acid (for workup)
-
Sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of ethyl 2-acetyl-3-oxobutanoate (1.0 eq) in ethanol, add benzylhydrazine dihydrochloride (1.05 eq).
-
Cool the mixture in an ice bath and add triethylamine (2.1 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield ethyl 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylate as an oil or low-melting solid.
Step 2: Hydrolysis to this compound
Materials:
-
Ethyl 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylate
-
Ethanol
-
Sodium hydroxide (aqueous solution, e.g., 2 M)
-
Hydrochloric acid (aqueous solution, e.g., 2 M)
-
Deionized water
Procedure:
-
Dissolve ethyl 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylate (1.0 eq) in ethanol.
-
Add an excess of aqueous sodium hydroxide solution (e.g., 3-4 eq of NaOH).
-
Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of hydrochloric acid.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold deionized water and dry under vacuum to yield this compound as a white to off-white solid. The melting point of the product is reported to be 115-116 °C.[2]
Data Presentation
The following tables summarize the key quantitative data for the synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| Ethyl 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylate | C₁₅H₁₈N₂O₂ | 258.32 | 75-85 | Oil/Low-melting solid |
| This compound | C₁₃H₁₄N₂O₂ | 230.27 | 85-95 | Solid |
Table 1: Product Information and Typical Yields
| Parameter | Step 1: Ester Formation | Step 2: Hydrolysis |
| Solvent | Ethanol | Ethanol/Water |
| Temperature (°C) | 78 (Reflux) | 78 (Reflux) |
| Reaction Time (h) | 4-6 | 2-4 |
| Purification | Column Chromatography | Recrystallization/Precipitation |
Table 2: Typical Reaction Conditions
Visualization of Synthesis Pathway
The following diagram illustrates the logical flow of the synthesis process.
Caption: Synthesis workflow for this compound.
References
An In-depth Technical Guide to 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid: Structure, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of the heterocyclic compound, 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.
Molecular Structure and Chemical Properties
This compound is a substituted pyrazole derivative. The core of the molecule is a five-membered pyrazole ring, which is a common scaffold in medicinal chemistry due to its diverse biological activities.[1] This core is substituted with two methyl groups at positions 3 and 5, a benzyl group at position 1 of the nitrogen, and a carboxylic acid group at position 4.
The molecular formula for this compound is C₁₃H₁₄N₂O₂. A summary of its key chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 108444-25-3 | |
| Molecular Weight | 230.27 g/mol | |
| Melting Point | 115-116 °C | |
| IUPAC Name | This compound | |
| InChI Key | QBQWUFSHKRRJPB-UHFFFAOYSA-N |
Synthesis of this compound
Proposed Experimental Protocol
Step 1: Synthesis of Ethyl 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylate
This step would likely follow a general procedure for the synthesis of substituted pyrazoles, which often involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. A general method for preparing similar pyrazole esters has been described.[2][3]
Step 2: Hydrolysis of Ethyl 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylate
The ethyl ester precursor would then be hydrolyzed to the carboxylic acid. A general procedure for the hydrolysis of ethyl pyrazole-4-carboxylates using a base, such as potassium hydroxide, followed by acidification is a common and effective method.[4][5]
Disclaimer: This is a proposed synthetic pathway based on established chemical principles for related compounds. Researchers should conduct their own optimization and characterization to verify the procedure.
Spectroscopic Data
Specific spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for this compound is not available in the reviewed literature. However, representative data for the closely related precursor, 1-benzyl-3,5-dimethyl-1H-pyrazole , is available and can provide insight into the expected spectral features of the target molecule.[6]
Table 2: Spectroscopic Data for the Related Compound: 1-benzyl-3,5-dimethyl-1H-pyrazole [6]
| Spectroscopic Technique | Data |
| ¹H NMR (200 MHz, CDCl₃) | δ: 7.28-7.15 (m, 3H), 7.02 (d, 2H, J = 7.32), 5.85 (s, 1H), 5.14 (s, 2H), 2.22 (s, 3H), 2.11 (s, 3H) |
| ¹³C NMR (50 MHz, CDCl₃) | δ: 147.2, 138.9, 137.2, 128.9, 127.5, 126.5, 105.7, 52.5, 13.5, 11.3 |
| Mass Spectrometry (ESI) | m/z = 187.16 [M+H]⁺ |
It is important to note that the addition of a carboxylic acid group at the 4-position of the pyrazole ring in the target molecule would lead to significant changes in the NMR spectra, particularly the disappearance of the pyrazole C4-H proton signal and the appearance of a carboxylic acid proton signal, as well as shifts in the adjacent carbon signals in the ¹³C NMR spectrum. The mass spectrum would also show a molecular ion peak corresponding to the higher molecular weight of the carboxylic acid.
Biological Activity and Relevance in Drug Development
While direct biological activity data for this compound is limited, derivatives of this compound have shown significant potential in the context of cancer research and drug development.
Specifically, a series of N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been synthesized and evaluated for their antiproliferative activity. These compounds have been identified as modulators of the mTORC1 signaling pathway and autophagy .[7]
Modulation of the mTORC1 Signaling Pathway
The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival.[8][9] The mTORC1 complex is a key component of this pathway and is often dysregulated in cancer.[9] Inhibition of the mTORC1 pathway is a validated strategy in cancer therapy. Pyrazole derivatives have been investigated as mTOR inhibitors.[7][10] The N-benzyl-3,5-dimethyl-1H-pyrazole scaffold appears to be a promising starting point for the development of novel mTORC1 inhibitors.
Induction of Autophagy
Autophagy is a cellular self-degradation process that is essential for maintaining cellular homeostasis.[11][12][13] It can act as a tumor suppressor mechanism, and its modulation is a target for cancer therapy. The mTORC1 pathway is a negative regulator of autophagy; therefore, inhibitors of mTORC1 can induce autophagy.[14] The ability of N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides to modulate autophagy further highlights the therapeutic potential of this chemical scaffold.
Conclusion
This compound represents a molecule of significant interest for medicinal chemists and drug development professionals. While detailed synthetic and spectroscopic data for this specific compound are not yet widely published, the biological activity of its close derivatives as mTORC1 inhibitors and autophagy modulators underscores the potential of this chemical scaffold. Further research into the synthesis, characterization, and biological evaluation of this and related compounds is warranted to fully explore their therapeutic applications, particularly in the field of oncology. This technical guide provides a foundational understanding to support such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
- 4. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Overview of Research into mTOR Inhibitors [mdpi.com]
- 9. mTOR signaling pathway and mTOR inhibitors in cancer: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel pyrazolopyrimidine derivatives as potent mTOR/HDAC bi-functional inhibitors via pharmacophore-merging strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
Spectroscopic and Synthetic Profile of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid . Given the limited availability of a complete, unified dataset in peer-reviewed literature, this document compiles available data, offers predicted spectroscopic values based on analogous structures, and outlines a plausible synthetic route. This information is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.
Chemical Structure and Properties
This compound is a pyrazole derivative featuring a benzyl group at the N1 position and two methyl groups at the C3 and C5 positions of the pyrazole ring, with a carboxylic acid moiety at the C4 position. The presence of the carboxylic acid group imparts acidic properties and potential for various chemical modifications, while the benzyl and dimethyl substitutions influence its lipophilicity and steric profile.
| Property | Value | Source |
| CAS Number | 108444-25-3 | [1] |
| Molecular Formula | C₁₃H₁₄N₂O₂ | [1] |
| Molecular Weight | 230.27 g/mol | |
| Melting Point | 115-116 °C | |
| IUPAC Name | This compound |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum is based on the analysis of similar pyrazole derivatives. The chemical shifts are referenced to TMS (tetramethylsilane).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~11-13 | Singlet (broad) | 1H | COOH | The acidic proton of the carboxylic acid is expected to be a broad singlet at a downfield chemical shift. |
| ~7.20-7.40 | Multiplet | 5H | Ar-H (benzyl) | The five protons of the phenyl ring of the benzyl group are expected to appear in this region. |
| ~5.30 | Singlet | 2H | CH₂ (benzyl) | The two protons of the benzylic methylene group. |
| ~2.50 | Singlet | 3H | CH₃ (C5) | Methyl group at the 5-position of the pyrazole ring. |
| ~2.30 | Singlet | 3H | CH₃ (C3) | Methyl group at the 3-position of the pyrazole ring. |
Note: While some patent literature mentions this compound, the provided ¹H NMR data appears to correspond to a downstream product and is therefore not included here as a direct representation of the carboxylic acid's spectrum.[2][3]
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR chemical shifts are based on known data for substituted pyrazoles and carboxylic acids.
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~165-170 | C=O (carboxylic acid) | The carbonyl carbon of the carboxylic acid is expected in this downfield region. |
| ~148 | C5 (pyrazole) | Carbon at the 5-position of the pyrazole ring. |
| ~140 | C3 (pyrazole) | Carbon at the 3-position of the pyrazole ring. |
| ~137 | C (ipso, benzyl) | The ipso-carbon of the phenyl ring connected to the methylene group. |
| ~129 | CH (para, benzyl) | The para-carbon of the phenyl ring. |
| ~128 | CH (ortho, benzyl) | The ortho-carbons of the phenyl ring. |
| ~127 | CH (meta, benzyl) | The meta-carbons of the phenyl ring. |
| ~110 | C4 (pyrazole) | The carbon at the 4-position of the pyrazole ring, attached to the carboxylic acid. |
| ~50 | CH₂ (benzyl) | The benzylic methylene carbon. |
| ~14 | CH₃ (C5) | Methyl carbon at the 5-position. |
| ~12 | CH₃ (C3) | Methyl carbon at the 3-position. |
Infrared (IR) Spectroscopy (Predicted)
The predicted characteristic IR absorption bands are based on the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1495, ~1450 | Medium-Weak | C=C stretch (aromatic ring) |
| ~1300 | Medium | C-O stretch (carboxylic acid) |
| ~1200 | Medium | O-H bend (carboxylic acid) |
| 700-750 and 690-710 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Mass Spectrometry (Predicted)
The predicted mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 230 | [M]⁺, Molecular ion |
| 185 | [M - COOH]⁺, Loss of the carboxylic acid group |
| 91 | [C₇H₇]⁺, Tropylium ion (from benzyl group fragmentation) |
Experimental Protocols
Proposed Synthesis of Ethyl 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylate
-
Synthesis of Ethyl 2-acetyl-3-oxobutanoate: This starting material can be synthesized through the acylation of ethyl acetoacetate.
-
Cyclization Reaction:
-
To a solution of ethyl 2-acetyl-3-oxobutanoate in a suitable solvent such as ethanol, add an equimolar amount of benzylhydrazine.
-
The reaction mixture is typically refluxed for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Hydrolysis to this compound
-
Saponification:
-
Dissolve the synthesized ethyl 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylate in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.
-
The mixture is heated to reflux and stirred for a period sufficient to ensure complete hydrolysis of the ester (typically monitored by TLC).
-
-
Acidification and Isolation:
-
After cooling the reaction mixture to room temperature, the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is cooled in an ice bath and acidified with a dilute mineral acid (e.g., HCl) until the product precipitates.
-
The solid product is collected by filtration, washed with cold water, and dried to afford this compound.
-
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Biological Context and Potential Applications
While specific biological data for this compound is scarce in publicly accessible literature, pyrazole derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities. These include anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The structural motifs present in the title compound suggest it may be a candidate for investigation in these areas. For instance, some pyrazole-4-carboxylic acid derivatives have been explored for their potential as inhibitors of various enzymes. The title compound could serve as a valuable scaffold for the development of novel therapeutic agents.
Given the mention of this compound as a starting material in patents related to Sphingosine 1-phosphate receptor-2 (S1P₂) antagonists, it is plausible that this chemical entity is being explored as a building block for modulators of this pathway, which is implicated in fibrosis and pathological angiogenesis.[2][3] However, no direct activity of the title compound itself on this pathway has been reported.
This technical guide provides a foundational understanding of this compound, which should aid researchers in its synthesis, characterization, and further exploration for potential therapeutic applications.
References
- 1. CAS 108444-25-3: 1-BENZYL-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBO… [cymitquimica.com]
- 2. EP3762377A1 - Pyridinone- and pyridazinone-based compounds and medical uses thereof - Google Patents [patents.google.com]
- 3. US20200407339A1 - Pyridinone- and pyridazinone-based compounds and uses thereof - Google Patents [patents.google.com]
A Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. Due to the limited availability of complete, experimentally published spectra for this specific compound, this guide utilizes predicted NMR data, corroborated by spectral data from structurally analogous compounds, to offer a detailed characterization.
Molecular Structure and Atom Numbering
The structural formula and atom numbering for this compound are presented below. This numbering scheme is used for the assignment of NMR signals.
Figure 1. Molecular structure of this compound.
¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H (Carboxylic Acid) | ~12.0 - 13.0 | Singlet (broad) | 1H |
| H2', H6' (Aromatic) | ~7.20 - 7.40 | Multiplet | 2H |
| H3', H4', H5' (Aromatic) | ~7.20 - 7.40 | Multiplet | 3H |
| H10 (Benzylic CH₂) | ~5.30 | Singlet | 2H |
| H8 (Methyl) | ~2.50 | Singlet | 3H |
| H9 (Methyl) | ~2.40 | Singlet | 3H |
¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum of this compound is detailed in the following table. Chemical shifts (δ) are reported in ppm relative to TMS.
| Assignment | Chemical Shift (δ, ppm) |
| C12 (Carboxylic Acid) | ~165.0 |
| C5 (Pyrazole) | ~148.0 |
| C3 (Pyrazole) | ~140.0 |
| C1' (Aromatic) | ~137.0 |
| C2', C6' (Aromatic) | ~129.0 |
| C4' (Aromatic) | ~128.0 |
| C3', C5' (Aromatic) | ~127.0 |
| C4 (Pyrazole) | ~110.0 |
| C10 (Benzylic CH₂) | ~52.0 |
| C8 (Methyl) | ~14.0 |
| C9 (Methyl) | ~11.0 |
Experimental Protocol
The following provides a general methodology for the acquisition of NMR spectra for pyrazole carboxylic acid derivatives.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent.
-
Commonly used solvents for pyrazole carboxylic acids include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and allows for the observation of the exchangeable carboxylic acid proton.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Temperature: 298 K.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 220 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096 scans, or more, as the ¹³C nucleus is less sensitive.
-
Temperature: 298 K.
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C; CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
Logical Relationships in Spectral Interpretation
The following diagram illustrates the logical workflow for assigning the NMR signals to the molecular structure.
Figure 2. Workflow for NMR-based structure elucidation.
The Diverse Biological Activities of Pyrazole Carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole carboxylic acid derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, serves as a privileged scaffold in the design of novel therapeutic agents. The incorporation of a carboxylic acid moiety, along with other functional groups, has led to the development of derivatives with a broad spectrum of pharmacological activities. These compounds have shown promise as anticancer, antimicrobial, and anti-inflammatory agents, among other therapeutic applications.[1][2][3] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and modulation of critical signaling pathways. This technical guide provides an in-depth overview of the biological activities of pyrazole carboxylic acid derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Anticancer Activity
Numerous pyrazole carboxylic acid derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines.[4][5] Their mechanisms of action often involve the inhibition of protein kinases that are crucial for tumor growth, proliferation, and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the components of the PI3K/Akt/mTOR pathway.[4][6]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of selected pyrazole carboxylic acid derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole Derivative 3e | HepG2 (Liver) | - | [7] |
| Pyrazole Derivative 33 | HCT116, MCF7, HepG2, A549 | < 23.7 | |
| Pyrazole Derivative 34 | HCT116, MCF7, HepG2, A549 | < 23.7 | |
| Pyrazole Derivative 43 | MCF7 (Breast) | 0.25 | |
| Pyrazole Derivative 53 | HepG2 (Liver) | 15.98 | |
| Pyrazole Derivative 54 | HepG2 (Liver) | 13.85 | |
| Pyrazole Derivative 59 | HepG2 (Liver) | 2 | |
| Ferrocene-pyrazole hybrid 47c | HCT-116 (Colon) | 3.12 | [8] |
| Ferrocene-pyrazole hybrid 47c | HL60 (Leukemia) | 6.81 | [8] |
| Quinolin-2(1H)-one-based pyrazole 34d | HeLa (Cervical) | 10.41 ± 0.217 | [8] |
| Quinolin-2(1H)-one-based pyrazole 34d | DU-145 (Prostate) | 10.77 ± 0.124 | [8] |
| Pyrazolyl hydroxamic acid derivative 43m | A549 (Lung) | 14 | [8] |
| Pyrazolyl hydroxamic acid derivative 43m | CAKI-I (Renal) | 17 | [8] |
| Pyrazolyl hydroxamic acid derivative 43m | HeLa (Cervical) | 19 | [8] |
Key Signaling Pathways in Cancer
VEGFR-2 Signaling Pathway:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9][10] Pyrazole carboxylic acid derivatives can inhibit VEGFR-2, thereby blocking the downstream signaling cascade that promotes endothelial cell proliferation and migration.[11][12]
Caption: VEGFR-2 signaling pathway and its inhibition.
PI3K/Akt/mTOR Signaling Pathway:
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, and survival.[13][14] Its aberrant activation is a common feature in many cancers. Pyrazole carboxylic acid derivatives have been shown to inhibit components of this pathway, leading to the induction of apoptosis and suppression of tumor growth.[15][16]
Caption: PI3K/Akt/mTOR signaling pathway inhibition.
Antimicrobial Activity
Pyrazole carboxylic acid derivatives have demonstrated significant activity against a variety of bacterial and fungal pathogens.[3][17] Their mode of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyrazole carboxylic acid derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Pyrazole Derivative 3 | Escherichia coli | 0.25 | [17] |
| Pyrazole Derivative 4 | Streptococcus epidermidis | 0.25 | [17] |
| Pyrazole Derivative 2 | Aspergillus niger | 1 | [17] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Bacteria | 62.5-125 | [8] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Fungi | 2.9-7.8 | [8] |
| Pyrazole-thiazole hybrid 10 | Bacteria | 1.9-3.9 | [3] |
| Imidazo-pyridine substituted pyrazole 18 | Bacteria | <1 | [3] |
| Benzofuran substituted pyrazole 20 | Klebsiella pneumoniae | 3.91 | [3] |
| Benzofuran substituted pyrazole 20 | Staphylococcus aureus | 7.81 | [3] |
| Thiazolidinone-clubbed pyrazole | Escherichia coli | 16 | [3] |
| Pyrazole derivative with nitro group | Bacillus cereus | 128 | [1] |
Anti-inflammatory Activity
Certain pyrazole carboxylic acid derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[18][19] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[20]
Quantitative Anti-inflammatory Activity Data
The following table summarizes the in vivo anti-inflammatory activity of selected pyrazole carboxylic acid derivatives, measured as the percentage of edema inhibition in the carrageenan-induced rat paw edema model.
| Compound/Derivative | Edema Inhibition (%) | Reference |
| Pyrazole-pyridazine hybrid 6f | - | [21] |
| Pyrazole-pyridazine hybrid 5f | - | [21] |
| 1,5-diphenyl pyrazole 2 | - | [18] |
| 1,5-diphenyl pyrazole 3 | - | [18] |
| Pyrazole derivative 9 | - | [18] |
| Pyrazole derivative 15 | - | [18] |
COX-2 Signaling Pathway in Inflammation
Arachidonic acid is converted by COX enzymes into prostaglandins, which then bind to their respective receptors to elicit inflammatory responses. Selective inhibition of COX-2 by pyrazole carboxylic acid derivatives reduces the production of pro-inflammatory prostaglandins without affecting the gastroprotective functions of COX-1.[22][23][24]
Caption: COX-2 signaling pathway in inflammation.
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][25][26][27][28] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow:
Caption: MTT assay experimental workflow.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: The pyrazole carboxylic acid derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.
-
Incubation: The plates are incubated for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.[26]
-
Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[22][29] Injection of carrageenan, a seaweed polysaccharide, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling).
Workflow:
Caption: Carrageenan-induced paw edema assay workflow.
Detailed Methodology:
-
Animal Grouping: Rats are randomly divided into several groups: a control group (receiving only the vehicle), a standard group (receiving a known anti-inflammatory drug like indomethacin), and test groups (receiving different doses of the pyrazole carboxylic acid derivative).[3][21]
-
Compound Administration: The test compounds and the standard drug are typically administered orally or intraperitoneally 30 to 60 minutes before the induction of inflammation.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[3][21]
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at regular time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][11][17][28]
Workflow:
Caption: Broth microdilution method for MIC determination.
Detailed Methodology:
-
Preparation of Dilutions: Serial two-fold dilutions of the pyrazole carboxylic acid derivative are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[6][17]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. This is then further diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the wells.[6]
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are also included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[17]
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[11]
Conclusion
Pyrazole carboxylic acid derivatives continue to be a rich source of biologically active compounds with significant therapeutic potential. Their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities, are underpinned by their ability to interact with and modulate key biological targets and signaling pathways. The quantitative data and experimental methodologies presented in this guide offer a valuable resource for researchers and drug development professionals working in this exciting field. Further exploration of structure-activity relationships and optimization of lead compounds will undoubtedly pave the way for the development of novel and effective therapies based on the pyrazole carboxylic acid scaffold.
References
- 1. Targeting the VEGFR2 signaling pathway for angiogenesis and fibrosis regulation in neovascular age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 9. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 10. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 11. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. brieflands.com [brieflands.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 18. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinPGx [clinpgx.org]
- 21. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 22. researchgate.net [researchgate.net]
- 23. protocols.io [protocols.io]
- 24. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. en.iacld.com [en.iacld.com]
- 26. researchgate.net [researchgate.net]
- 27. m.youtube.com [m.youtube.com]
- 28. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 29. protocols.io [protocols.io]
A Comprehensive Technical Review of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the synthesis, chemical properties, and biological activities of 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid and its derivatives. This class of compounds has emerged as a promising scaffold in medicinal chemistry, particularly in the development of novel anticancer agents. This document summarizes key quantitative data, details experimental protocols from seminal studies, and visualizes relevant biological pathways to facilitate further research and development in this area.
Physicochemical Properties of the Core Scaffold
This compound is a pyrazole derivative with the following key identifiers:
-
CAS Number: 108444-25-3[1]
-
Molecular Formula: C₁₃H₁₄N₂O₂
-
Molecular Weight: 230.27 g/mol
-
Melting Point: 115-116 °C[1]
-
IUPAC Name: this compound[1]
Synthesis of the Core Scaffold and Key Intermediates
While a direct, detailed experimental protocol for the synthesis of this compound is not extensively documented in the reviewed literature, a plausible synthetic pathway can be proposed based on established methodologies for pyrazole chemistry. A key intermediate, 1-benzyl-3,5-dimethyl-4-amino-1H-pyrazole, has been synthesized, and its conversion to the target carboxylic acid can be achieved through established chemical transformations.
Proposed Synthesis of this compound
The proposed synthetic route commences with the commercially available 3,5-dimethyl-4-nitropyrazole.
Experimental Protocol for the Synthesis of 1-Benzyl-3,5-dimethyl-4-amino-1H-pyrazole (Intermediate) [2]
-
Benzylation of 3,5-dimethyl-4-nitropyrazole: A mixture of 3,5-dimethyl-4-nitropyrazole, benzyl bromide, and potassium carbonate in acetone is refluxed to yield 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole.
-
Reduction of the Nitro Group: The resulting nitro compound is dissolved in methanol. Nickel(II) chloride hexahydrate is added, and the mixture is cooled to 0 °C. Sodium borohydride is then added portion-wise, and the reaction is allowed to warm to room temperature. Following quenching and extraction, 1-benzyl-3,5-dimethyl-4-amino-1H-pyrazole is obtained.
Proposed Conversion to the Carboxylic Acid:
The conversion of the 4-amino group to a carboxylic acid can be achieved via a two-step process:
-
Sandmeyer-type Reaction: The 4-amino group can be converted to a nitrile group (-CN) through diazotization with sodium nitrite in an acidic medium, followed by reaction with a cyanide salt, such as copper(I) cyanide.[3][4]
-
Hydrolysis: The resulting pyrazole-4-carbonitrile can then be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[5][6][7]
Biological Activity of N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide Derivatives
Seminal work has been conducted on a series of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide derivatives, revealing their potent antiproliferative activity, particularly against pancreatic cancer cell lines. These compounds have been shown to modulate the mTORC1 signaling pathway and affect autophagy.[2][8]
Antiproliferative Activity
The antiproliferative activity of a series of benzamide derivatives was evaluated against the MIA PaCa-2 human pancreatic cancer cell line. The half-maximal effective concentration (EC₅₀) values are summarized in the table below.
| Compound ID | R Group on Benzamide | EC₅₀ (µM) in MIA PaCa-2 Cells[2] |
| 1 | H | 10 |
| 2 | 2-CONH₂ | > 20 |
| 3 | 3-CONH₂ | 1.9 |
| 4 | 4-CONH₂ | 3.3 |
| 5 | 3-CONHMe | 1.1 |
| 6 | 3-CN | 2.5 |
| 7 | 4-CN | 2.4 |
| 8 | 3-OMe | 4.0 |
| 9 | 4-OMe | 8.8 |
| 10 | 3-F | 2.0 |
| 11 | 4-F | 3.5 |
| 12 | 3-Cl | 1.4 |
| 13 | 4-Cl | 2.4 |
| 14 | 3-Br | 1.2 |
| 15 | 4-Br | 2.1 |
| 16 | 3-I | 1.0 |
| 17 | 4-I | 1.8 |
| 18 | 3-Me | 2.8 |
| 19 | 4-Me | 4.8 |
| 20 | 3-CF₃ | 1.2 |
| 21 | 4-CF₃ | 1.5 |
| 22 | 3-NO₂ | 0.82 |
| 23 | 4-NO₂ | 0.58 |
In Vitro ADME Properties
Selected potent compounds were further evaluated for their in vitro absorption, distribution, metabolism, and excretion (ADME) properties.
| Compound ID | Caco-2 Permeability (10⁻⁶ cm/s)[8] | MDCK-MDR1 Permeability (10⁻⁶ cm/s)[8] | Human Liver Microsomal Stability (% remaining after 1 hr)[8] |
| 22 | 12 | 11 | 90 |
| 23 | 15 | 13 | 85 |
Mechanism of Action: mTORC1 Pathway and Autophagy
The N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide derivatives have been shown to reduce mTORC1 activity and increase basal autophagy.[2][8] Furthermore, they disrupt autophagic flux under starvation and refeeding conditions.[2] The mTOR signaling pathway is a crucial regulator of cell growth and proliferation, and its inhibition is a validated strategy in cancer therapy.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning the N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide derivatives.[2]
General Procedure for Amide Coupling
-
To a solution of 1-benzyl-3,5-dimethyl-4-amino-1H-pyrazole in dichloromethane (DCM) are added the corresponding benzoic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 4-dimethylaminopyridine (DMAP).
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The mixture is then diluted with DCM and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide derivative.
Cell Viability Assay
-
MIA PaCa-2 cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
Cell viability is assessed using a standard method, such as the CellTiter-Glo Luminescent Cell Viability Assay, according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader, and the data are normalized to vehicle-treated controls.
-
EC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Caco-2 Permeability Assay
-
Caco-2 cells are seeded on permeable filter supports and cultured for 21-25 days to form a confluent monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to the apical (A) side, and samples are taken from the basolateral (B) side at various time points.
-
The concentration of the compound in the samples is determined by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A × C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
Human Liver Microsomal Stability Assay
-
The test compound is incubated with human liver microsomes in the presence of NADPH at 37 °C.
-
Aliquots are removed at different time points (e.g., 0, 15, 30, 60 minutes) and the reaction is quenched with a suitable organic solvent (e.g., acetonitrile).
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.
This technical guide provides a consolidated overview of the current knowledge on this compound and its biologically active derivatives. The provided data and protocols are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the design and synthesis of new analogs with improved therapeutic potential.
References
- 1. This compound | 108444-25-3 [sigmaaldrich.com]
- 2. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 8. pubs.acs.org [pubs.acs.org]
Discovery and history of pyrazole compounds
An In-depth Technical Guide to the Discovery and History of Pyrazole Compounds
Introduction
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[1] Since their discovery in the late 19th century, pyrazole and its derivatives have become foundational scaffolds in chemistry.[2] Their remarkable versatility and diverse chemical reactivity have led to extensive applications in medicine, agriculture, and materials science.[2][3] In medicinal chemistry, the pyrazole nucleus is recognized as a "privileged scaffold" due to its presence in numerous blockbuster drugs with a wide array of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antiviral properties.[3][4][5] This technical guide provides an in-depth exploration of the seminal discoveries, key synthetic methodologies, and historical milestones that have shaped the field of pyrazole chemistry.
The Dawn of Pyrazole Chemistry: Knorr and Buchner
The history of pyrazoles begins in 1883 with the German chemist Ludwig Knorr.[5] While investigating quinine-related compounds, Knorr conducted a condensation reaction between ethyl acetoacetate and phenylhydrazine.[5][6] This reaction did not yield the expected quinoline derivative but instead produced the first synthetic pyrazole derivative, a pyrazolone.[5] This serendipitous discovery marked the birth of pyrazole chemistry.
In the same year, Knorr's investigation into this new class of compounds led to the synthesis of Antipyrine (phenazone), which was subsequently found to possess potent analgesic and antipyretic properties.[7][8] Antipyrine became the first synthetic drug to be commercialized, dominating the pharmaceutical market until the advent of Aspirin.[3]
While Knorr synthesized the first derivative, the parent (unsubstituted) pyrazole was first prepared in 1889 by Hans Buchner. He achieved this by the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[5]
The Knorr Pyrazole Synthesis: The Cornerstone Reaction
The method Knorr used for his initial discovery remains the most fundamental and widely recognized route to pyrazoles and is now known as the Knorr Pyrazole Synthesis. The reaction involves the condensation of a hydrazine (or its derivatives) with a 1,3-dicarbonyl compound, which cyclizes to form the pyrazole ring with the elimination of two water molecules.
A significant variation of this reaction, which led to Knorr's initial discovery, is the use of a β-ketoester instead of a 1,3-diketone. This variation yields a pyrazolone, a keto-tautomer of a hydroxypyrazole.
Experimental Protocols
Protocol 1: Knorr Pyrazole Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one
This protocol is adapted from the classical Knorr reaction for synthesizing a pyrazolone from a β-ketoester and a hydrazine derivative.
-
Reactants:
-
Ethyl benzoylacetate (1 equivalent, e.g., 3 mmol)
-
Hydrazine hydrate (2 equivalents, e.g., 6 mmol)
-
1-Propanol (as solvent, e.g., 3 mL)
-
Glacial acetic acid (catalytic amount, e.g., 3 drops)
-
-
Procedure:
-
Combine ethyl benzoylacetate and hydrazine hydrate in a suitable reaction vessel (e.g., a 20-mL scintillation vial).
-
Add 1-propanol as the solvent, followed by the catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to approximately 100°C with stirring. A hot plate can be used for this purpose.
-
Allow the reaction to proceed for at least 1 hour. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) to check for the consumption of the limiting reagent (ethyl benzoylacetate).
-
Once the starting material is consumed, and while the solution is still hot, add water (e.g., 10 mL) with stirring to induce precipitation of the product.
-
Allow the mixture to cool slowly to room temperature to complete the precipitation.
-
Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold water to remove impurities.
-
Allow the product to air dry completely.
-
-
Characterization:
-
The final product can be characterized by determining its mass (for yield calculation), melting point, and by spectroscopic analysis (e.g., ¹H NMR).
-
Data Presentation: Examples of Knorr Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Temp (°C) | Yield (%) | Ref |
| Ethyl acetoacetate | Phenylhydrazine | Acetic Acid | Heat | High | [5] |
| Ethyl benzoylacetate | Hydrazine hydrate | Acetic Acid / 1-Propanol | ~100 | 79 | |
| Substituted Acetylacetone | Phenylhydrazine | Ethylene Glycol | RT | 70-95 | [6] |
| 1,3-Diketones | Arylhydrazines | N,N-Dimethylacetamide | RT | 59-98 | [6] |
Historical Timeline and Key Milestones
The journey of pyrazole from a laboratory curiosity to a cornerstone of modern chemistry is marked by several key events. The timeline below illustrates the progression from its initial synthesis to its establishment in pharmacology.
The Rise of Pyrazoles in Pharmacology
While Antipyrine marked the entry of pyrazoles into medicine, the full therapeutic potential of the scaffold was realized over the subsequent decades.[7] The structural rigidity, aromaticity, and ability of the two nitrogen atoms to act as both hydrogen bond donors and acceptors make the pyrazole ring an ideal framework for interacting with biological targets.[1] This has led to the development of a multitude of successful drugs across various therapeutic areas.
| Drug Name (Brand Name) | Year of Approval (US) | Therapeutic Class |
| Sulfaphenazole | 1950s | Antibacterial |
| Phenylbutazone | 1950s | Non-steroidal anti-inflammatory drug (NSAID) |
| Sildenafil (Viagra®) | 1998 | PDE5 inhibitor (Erectile Dysfunction) |
| Celecoxib (Celebrex®) | 1999 | Selective COX-2 Inhibitor (Anti-inflammatory) |
| Rimonabant (Acomplia®) | 2006 (EU) | Cannabinoid receptor antagonist (Anti-obesity) |
| Eltrombopag (Promacta®) | 2008 | Thrombopoietin receptor agonist |
| Crizotinib (Xalkori®) | 2011 | ALK/ROS1 inhibitor (Anti-cancer) |
Conclusion
From its accidental discovery by Ludwig Knorr over a century ago, the pyrazole nucleus has evolved from a chemical novelty into one of the most important heterocyclic scaffolds in modern science. The foundational Knorr synthesis provided a robust and accessible route to this ring system, paving the way for countless investigations into its derivatives. The subsequent discovery of its profound and diverse biological activities has cemented the pyrazole's role as a privileged structure in drug discovery, leading to life-changing medicines. The rich history of pyrazole chemistry serves as a powerful example of how fundamental research in organic synthesis can translate into significant advancements in human health and technology.
References
- 1. Antipyrine | drug | Britannica [britannica.com]
- 2. Ludwig Knorr - Wikipedia [en.wikipedia.org]
- 3. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. 100th Anniversary: Death of Ludwig Knorr - ChemistryViews [chemistryviews.org]
- 6. nbinno.com [nbinno.com]
- 7. sciensage.info [sciensage.info]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of "1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid," a valuable building block in medicinal chemistry and drug discovery. The outlined three-step synthesis is robust and scalable, starting from commercially available reagents.
Overall Reaction Scheme:
The synthesis proceeds in three key steps:
-
Pyrazole Formation: Synthesis of ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate from ethyl 2-acetyl-3-oxobutanoate and hydrazine hydrate.
-
N-Benzylation: Alkylation of the pyrazole nitrogen with benzyl chloride to yield ethyl 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylate.
-
Hydrolysis: Saponification of the ethyl ester to the final carboxylic acid product.
Data Presentation
Table 1: Physicochemical Data of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | CAS Number |
| Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | C₈H₁₂N₂O₂ | 168.19 | Solid | N/A | 35691-93-1 |
| Ethyl 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylate | C₁₆H₂₀N₂O₂ | 272.34 | Oil/Solid | N/A | N/A |
| This compound | C₁₃H₁₄N₂O₂ | 230.27 | Powder | 115-116 | 108444-25-3 |
Table 2: Summary of Reaction Parameters
| Step | Reactants | Solvent(s) | Base/Catalyst | Temp. (°C) | Time (h) | Yield (%) |
| 1. Pyrazole Formation | Ethyl 2-acetyl-3-oxobutanoate, Hydrazine hydrate | Ethanol | Acetic acid (catalytic) | Reflux | 4 | ~80-90 |
| 2. N-Benzylation | Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, Benzyl chloride | Acetonitrile | K₂CO₃ | Reflux | 10 | ~70-80 |
| 3. Hydrolysis | Ethyl 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylate | Methanol/Water | Sodium Hydroxide | 60 | 4 | >90 |
Experimental Protocols
Step 1: Synthesis of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate
This procedure is adapted from analogous pyrazole syntheses.
Materials:
-
Ethyl 2-acetyl-3-oxobutanoate
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of ethyl 2-acetyl-3-oxobutanoate (1 equivalent) in ethanol, add a catalytic amount of glacial acetic acid.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove ethanol.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Synthesis of Ethyl 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylate
This protocol is based on the N-alkylation of pyrazole derivatives[1].
Materials:
-
Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate
-
Benzyl chloride
-
Anhydrous potassium carbonate
-
Acetonitrile
-
Round-bottom flask, reflux condenser, magnetic stirrer.
Procedure:
-
In a round-bottom flask, combine ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and acetonitrile.
-
To this stirred suspension, add benzyl chloride (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the solid residue with acetonitrile.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of this compound
This hydrolysis procedure is adapted from standard saponification methods.
Materials:
-
Ethyl 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylate
-
Sodium hydroxide
-
Methanol
-
Water
-
Hydrochloric acid (1 M)
-
Round-bottom flask, reflux condenser, magnetic stirrer.
Procedure:
-
Dissolve ethyl 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of methanol and water.
-
Add sodium hydroxide (2-3 equivalents) to the solution.
-
Heat the mixture to 60 °C and stir for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid, which will cause the product to precipitate.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford the final product, this compound.
Visualizations
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Signaling Pathway (Logical Relationship of Synthesis)
Caption: Logical progression of the three-step synthesis.
References
Analytical methods for "1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid" characterization
Application Note: Characterization of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction this compound is a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. Accurate and thorough analytical characterization is critical to confirm the identity, purity, and structure of this compound, ensuring reliable data for subsequent research and development. This document provides detailed protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for elucidating the molecular structure of the title compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a 300 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument to the specific solvent.
-
Acquire spectra at a standard probe temperature (e.g., 25 °C).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set a spectral width of approximately 220 ppm.
-
Use a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal intensity.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase and baseline corrections.
-
Calibrate the spectra using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the ¹H NMR signals and identify the chemical shift, multiplicity, and coupling constants for each resonance.
-
Data Presentation: Predicted NMR Data
The following tables summarize the predicted chemical shifts for this compound. These are estimated values based on the chemical structure and data from similar pyrazole derivatives[2][3][4].
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~11-13 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| ~7.20 - 7.40 | Multiplet | 5H | Aromatic protons (Benzyl -C₆H₅) |
| ~5.40 | Singlet | 2H | Methylene protons (-CH₂-) |
| ~2.50 | Singlet | 3H | Methyl protons (C3-CH₃) |
| ~2.40 | Singlet | 3H | Methyl protons (C5-CH₃) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~165-170 | Carboxylic Acid Carbon (-COOH) |
| ~148 | Pyrazole Carbon (C5) |
| ~140 | Pyrazole Carbon (C3) |
| ~137 | Aromatic Carbon (Quaternary, Benzyl) |
| ~129 | Aromatic Carbon (Benzyl) |
| ~128 | Aromatic Carbon (Benzyl) |
| ~127 | Aromatic Carbon (Benzyl) |
| ~115 | Pyrazole Carbon (C4) |
| ~50 | Methylene Carbon (-CH₂) |
| ~14 | Methyl Carbon (C3-CH₃) |
| ~12 | Methyl Carbon (C5-CH₃) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Use an ESI-MS instrument, capable of both positive and negative ion modes.
-
Optimize ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature).
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes over a mass range of m/z 50-500.
-
For HRMS, use a TOF, Orbitrap, or FT-ICR analyzer to obtain accurate mass measurements.
-
-
Data Analysis:
-
Identify the molecular ion peak corresponding to the protonated or deprotonated molecule.
-
Compare the observed m/z value with the calculated theoretical mass.
-
If fragmentation is performed (MS/MS), analyze the fragment ions to corroborate the proposed structure.
-
Data Presentation: Predicted Mass Spectrometry Data
Table 3: Molecular Weight and Predicted Mass Fragments
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄N₂O₂ |
| Exact Mass | 242.1055 |
| Molecular Weight | 242.27 g/mol |
| Predicted Ion (Positive Mode) | m/z 243.1133 ([M+H]⁺) |
| Predicted Ion (Negative Mode) | m/z 241.0977 ([M-H]⁻) |
| Major Predicted Fragments | m/z 197 ([M-COOH]⁺), m/z 91 ([C₇H₇]⁺, Benzyl cation) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.
-
Instrument Setup:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR setup.
-
-
Data Acquisition:
-
Apply pressure to the sample using the instrument's clamp to ensure good contact with the crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add at least 32 scans to obtain a high-quality spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Data Presentation: Predicted IR Absorption Bands
The table below lists the characteristic vibrational frequencies expected for the compound's functional groups[5][6].
Table 4: Predicted Characteristic IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| ~3030 | Medium-Weak | Aromatic C-H stretch |
| 2850-2960 | Medium | Aliphatic C-H stretch (CH₂, CH₃)[6] |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| 1450-1600 | Medium-Weak | C=C and C=N stretches (Aromatic and Pyrazole rings) |
| ~1200-1300 | Strong | C-O stretch (Carboxylic acid) |
| ~920 | Broad, Medium | O-H bend (Out-of-plane, Carboxylic acid dimer) |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique used to separate, identify, and quantify components in a mixture. For this application, it is primarily used to determine the purity of the synthesized compound.
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in a suitable diluent (e.g., methanol or acetonitrile).
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase as the diluent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Set up the HPLC system according to the parameters in Table 5. A simple isocratic method is often sufficient for purity assessment[7].
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Data Acquisition:
-
Inject 10 µL of the prepared sample.
-
Run the analysis for a sufficient time (e.g., 10-15 minutes) to ensure all components are eluted.
-
Monitor the chromatogram at a wavelength where the compound has significant UV absorbance (e.g., 254 nm).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the compound by determining the area percentage of the main peak relative to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Data Presentation: HPLC Method Parameters
Table 5: Suggested HPLC Method for Purity Assessment
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid), 60:40 (v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Expected Retention Time | 3-7 minutes (dependent on exact conditions) |
Visualizations
The following diagrams illustrate the general workflow for compound characterization and the logical integration of data for structure confirmation.
Caption: General workflow for the analytical characterization of a synthesized compound.
Caption: Logical flow for integrating analytical data to confirm molecular structure.
References
Application Notes and Protocols for 1-Benzyl-3,5-dimethyl-1H-pyrazole Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the anticancer potential of derivatives of "1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid," specifically focusing on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides. These compounds have demonstrated significant antiproliferative activity, particularly against pancreatic cancer cell lines, by modulating key cellular pathways involved in cell growth and survival.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, derivatives of the core structure 1-Benzyl-3,5-dimethyl-1H-pyrazole, have emerged as a promising class of anticancer agents.[3][4] These compounds have been shown to exert their antiproliferative effects through the inhibition of the mTORC1 signaling pathway and the modulation of autophagy, a cellular process critical for cell survival and homeostasis.[3][5]
Mechanism of Action
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have a dual mechanism of action. Firstly, they reduce the activity of the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation.[3][6] Secondly, they modulate autophagy. Under basal conditions, these compounds can increase autophagy. However, under conditions of cellular stress (like starvation), they disrupt the autophagic flux, leading to an accumulation of autophagosomes.[3][5] This disruption of a key survival pathway is thought to contribute to their anticancer activity.[3]
Data Presentation
The antiproliferative activity of a series of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide derivatives was evaluated against the MIA PaCa-2 human pancreatic cancer cell line. The half-maximal effective concentration (EC50) values are summarized in the table below.
| Compound ID | R Group | EC50 in MIA PaCa-2 (µM) |
| 1 | H | 10 |
| 22 | 4-CONH2 | 0.9 |
| 23 | 3-CONH2 | 0.8 |
Data extracted from a study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides.[4]
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides are provided below.
Protocol 1: Synthesis of 4-Amino-1-benzyl-3,5-dimethyl-1H-pyrazole (Precursor)
This protocol describes the synthesis of the key amine precursor.
Materials:
-
3,5-Dimethyl-4-nitro-1H-pyrazole
-
Benzyl bromide
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium borohydride (NaBH4)
-
Nickel(II) chloride hexahydrate (NiCl2·6H2O)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Benzylation: To a solution of 3,5-dimethyl-4-nitro-1H-pyrazole in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C. Stir the mixture for 30 minutes. Add benzyl bromide (1.1 equivalents) and allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole.
-
Nitro Reduction: Dissolve the nitropyrazole in methanol. Add NiCl2·6H2O (0.2 equivalents). Cool the solution to 0 °C and add NaBH4 (4 equivalents) portion-wise.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 4-amino-1-benzyl-3,5-dimethyl-1H-pyrazole.
Protocol 2: Antiproliferative Activity Assessment (MTT Assay)
This protocol details the determination of cell viability and antiproliferative activity.
Materials:
-
MIA PaCa-2 cells (or other cancer cell lines)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7][8]
-
Detergent reagent (e.g., 20% SDS in 50% DMF) or DMSO[7]
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium and incubate overnight.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C until a purple precipitate is visible.[7]
-
Solubilization: Add 100 µL of detergent reagent or DMSO to each well to dissolve the formazan crystals.[7][9]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[7][9]
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the EC50 values.
Protocol 3: Western Blot Analysis of mTORC1 Signaling
This protocol is for assessing the phosphorylation status of mTORC1 pathway proteins.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.[5]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[5]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4 °C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.[5]
Protocol 4: Autophagy Flux Assay (LC3-II Accumulation)
This protocol measures the rate of autophagy by monitoring the conversion of LC3-I to LC3-II.
Materials:
-
Cancer cells
-
Complete and starvation media (e.g., Hanks' Balanced Salt Solution)
-
Autophagy inhibitor (e.g., Chloroquine or Bafilomycin A1)
-
Lysis buffer
-
Primary antibody (anti-LC3B)
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Treatment: Treat cells with the test compound in the presence or absence of an autophagy inhibitor (e.g., 50 µM Chloroquine for the last 4 hours of treatment).[10] Include control groups with and without the compound and/or inhibitor.
-
Lysate Preparation: Prepare cell lysates as described in the Western Blot protocol.
-
Western Blotting: Perform Western blotting as described above, using an anti-LC3B antibody to detect both LC3-I and LC3-II bands.
-
Data Analysis: Quantify the band intensities for LC3-II. An increase in LC3-II levels in the presence of the autophagy inhibitor compared to its absence indicates an increase in autophagic flux.[10]
Visualizations
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. researchgate.net [researchgate.net]
- 4. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tsijournals.com [tsijournals.com]
- 7. atcc.org [atcc.org]
- 8. researchgate.net [researchgate.net]
- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 10. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
Application Notes: 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that serves as a valuable intermediate in the synthesis of various biologically active molecules. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates, exhibiting a wide range of therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial properties. This document provides detailed application notes and protocols for the use of this compound in pharmaceutical research and development, with a focus on its application in the synthesis of kinase inhibitors for cancer therapy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 108444-25-3 | |
| Molecular Formula | C₁₃H₁₄N₂O₂ | |
| Molecular Weight | 230.27 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | 115-116 °C | |
| Storage Temperature | Room Temperature |
Synthesis Protocol
Workflow for the Synthesis of this compound
Caption: A two-step synthetic workflow for the target intermediate.
Experimental Protocol: Synthesis of Ethyl 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylate (Intermediate)
This protocol is adapted from analogous pyrazole syntheses.[1]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 2-cyano-3-oxobutanoate (1 equivalent) and ethanol (5-10 volumes).
-
Addition of Reagents: To the stirred solution, add benzylhydrazine (1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford ethyl 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylate.
Experimental Protocol: Synthesis of this compound
This protocol is a standard procedure for the hydrolysis of esters.[2][3]
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Addition of Base: Add sodium hydroxide (2-3 equivalents) to the solution.
-
Reaction Conditions: Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Acidify the aqueous solution to pH 2-3 with dilute hydrochloric acid. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Application in Pharmaceutical Synthesis: Intermediate for mTOR Inhibitors
Derivatives of this compound have shown significant promise as anticancer agents, specifically as modulators of the mTOR (mechanistic Target of Rapamycin) signaling pathway.[4] The mTOR pathway is a central regulator of cell growth, proliferation, and survival and is often dysregulated in cancer.[5][]
Synthesis of N-aryl-1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxamides
The carboxylic acid functional group of the title compound can be readily converted to an amide, a common structural motif in kinase inhibitors.
General Workflow for Amide Synthesis
Caption: A general scheme for the synthesis of amide derivatives.
Mechanism of Action: Inhibition of the mTOR Signaling Pathway
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been shown to inhibit mTORC1 activity, a key complex in the mTOR pathway.[4] This inhibition disrupts downstream signaling, leading to reduced cell proliferation and the induction of autophagy, a cellular degradation process that can promote cell death in cancer cells under certain conditions.
Simplified mTOR Signaling Pathway and Point of Inhibition
Caption: Inhibition of mTORC1 by pyrazole derivatives.
Quantitative Data Summary
The following table summarizes the reported antiproliferative activity of representative N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide derivatives against the MIA PaCa-2 pancreatic cancer cell line.[4]
| Compound | Structure | IC₅₀ (µM) |
| Derivative 1 | R = H | >10 |
| Derivative 2 | R = 4-CF₃ | 0.8 |
| Derivative 3 | R = 3-NH₂ | 0.5 |
Conclusion
This compound is a versatile pharmaceutical intermediate with significant potential for the development of novel therapeutics, particularly in the area of oncology. Its straightforward synthesis and the demonstrated biological activity of its derivatives as mTOR inhibitors make it an attractive scaffold for further investigation and drug discovery efforts. The protocols and data presented in these application notes provide a foundation for researchers to utilize this compound in their research programs.
References
- 1. researchgate.net [researchgate.net]
- 2. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 3. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 4. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention - PMC [pmc.ncbi.nlm.nih.gov]
High-Yield Synthesis of Substituted Pyrazole-4-Carboxylic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-yield synthesis of substituted pyrazole-4-carboxylic acids, a critical scaffold in medicinal chemistry and drug development. The following sections offer a comparative overview of common synthetic strategies, step-by-step protocols for two reliable methods, and visual representations of the experimental workflows.
Introduction
Pyrazole-4-carboxylic acids and their derivatives are privileged heterocyclic motifs found in a wide array of biologically active compounds, exhibiting activities such as anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The development of efficient and high-yielding synthetic routes to access these core structures is of significant interest to the pharmaceutical and agrochemical industries. This application note details robust methodologies for the preparation of substituted pyrazole-4-carboxylic acids, focusing on reproducibility and yield.
Comparative Overview of Synthetic Methods
Several synthetic strategies have been developed for the synthesis of substituted pyrazole-4-carboxylic acids. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Below is a summary of common high-yield approaches with their typical yields and reaction times.
| Synthetic Method | Starting Materials | Key Reagents/Conditions | Typical Yield (%) | Typical Reaction Time (h) | Reference(s) |
| Knorr Pyrazole Synthesis & Saponification | β-Ketoesters (e.g., Ethyl Acetoacetate), Hydrazines | Acetic Acid, Ethanol, Reflux; then NaOH or LiOH | 60-95 | 2-24 | [1][2] |
| Vilsmeier-Haack Reaction & Oxidation | Hydrazones | POCl₃, DMF; then an oxidizing agent (e.g., KMnO₄) | 55-85 | 4-12 | [3][4][5] |
| [3+2] Cycloaddition & Hydrolysis | Alkynes, Diazo compounds | Metal catalyst (e.g., Cu(I)), then acid/base hydrolysis | 70-90 | 6-18 | [6] |
| Multicomponent Reaction (MCR) & Saponification | Aldehydes, 1,3-Dicarbonyls, Hydrazines | Various catalysts, one-pot; then saponification | 65-92 | 8-24 | [7] |
Experimental Protocols
Protocol 1: Knorr Pyrazole Synthesis followed by Saponification
This protocol describes the synthesis of a 1,3,5-trisubstituted pyrazole-4-carboxylic acid ester via the Knorr cyclocondensation reaction, followed by hydrolysis to the corresponding carboxylic acid.
Step 1: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-acetyl-3-oxobutanoate (1 equivalent), phenylhydrazine (1 equivalent), and glacial acetic acid (5-10 volumes).
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water with stirring.
-
Extraction: The precipitated solid is collected by filtration, washed with cold water, and dried. If an oil forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.[1]
Step 2: Saponification to 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
-
Reaction Setup: Dissolve the ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Hydrolysis: Add an excess of sodium hydroxide or lithium hydroxide (2-3 equivalents) to the solution. Heat the mixture to reflux and stir for 2-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and acidify to pH 2-3 with a dilute acid (e.g., 1M HCl).
-
Isolation: The precipitated carboxylic acid is collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum to yield the pure 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.
Diagram of Knorr Pyrazole Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. chemmethod.com [chemmethod.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Purification of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. The following methods are designed to remove impurities from reaction mixtures and enhance the purity of the final product, which is crucial for reliable downstream applications in drug discovery and development.
Introduction
This compound is a substituted pyrazole derivative. The presence of both a carboxylic acid group and a substituted pyrazole ring allows for various purification strategies. The choice of method will depend on the nature of the impurities, the scale of the purification, and the desired final purity. This document outlines three common and effective purification techniques: recrystallization, column chromatography, and acid-base extraction.
Physicochemical Properties
A summary of the known properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 230.27 g/mol | |
| Melting Point | 115-116 °C | |
| Physical Form | Powder | |
| CAS Number | 108444-25-3 |
Purification Methodologies
Recrystallization
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent. For this compound, a polar solvent or a solvent mixture is likely to be effective.
Experimental Protocol:
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate, or mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Based on the purification of a similar compound, 3,5-dimethyl-1H-pyrazole, water or an alcohol-water mixture could be a good starting point.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture on a hot plate with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The dissolved compound should crystallize out. The cooling process can be further slowed by insulating the flask. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point to remove any residual solvent.
Workflow for Recrystallization:
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For pyrazole derivatives, silica gel is a common stationary phase.
Experimental Protocol:
-
Stationary Phase and Eluent Selection: Prepare a small thin-layer chromatography (TLC) plate to determine the appropriate eluent system. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used. For similar pyrazole compounds, an acetone/n-hexane mixture has been reported to be effective.[2] The ideal eluent system should provide a good separation of the desired compound from impurities, with the Rf value of the product preferably between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel slurried in the chosen non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) or kept constant (isocratic elution) to achieve the best separation.
-
Fraction Collection: Collect the eluate in small fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Workflow for Column Chromatography:
Acid-Base Extraction
This technique takes advantage of the acidic nature of the carboxylic acid group. The compound can be converted to its water-soluble salt by treatment with a base, allowing for the separation from non-acidic impurities.
Experimental Protocol:
-
Dissolution: Dissolve the crude product in a suitable organic solvent that is immiscible with water (e.g., diethyl ether or ethyl acetate).
-
Basification: Transfer the solution to a separatory funnel and add a dilute aqueous base (e.g., 1 M sodium hydroxide or sodium bicarbonate solution). Shake the funnel vigorously, venting frequently. The carboxylic acid will be deprotonated to form its water-soluble carboxylate salt and will move into the aqueous layer.
-
Separation: Allow the layers to separate and drain the aqueous layer into a clean flask. The organic layer, containing neutral and basic impurities, can be discarded or further processed if needed.
-
Washing (Optional): The aqueous layer can be washed with fresh organic solvent to remove any remaining non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it by slowly adding a dilute strong acid (e.g., 1 M hydrochloric acid) until the solution is acidic (test with pH paper). The this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
Logical Flow for Acid-Base Extraction:
Purity Assessment
The purity of the this compound after purification can be assessed by several methods:
-
Melting Point: A sharp melting point close to the literature value (115-116 °C) is indicative of high purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate eluent system suggests a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of impurities.
Summary of Purification Techniques
| Technique | Principle | Advantages | Disadvantages |
| Recrystallization | Differential solubility | Simple, effective for crystalline solids | Requires a suitable solvent, potential for product loss |
| Column Chromatography | Differential adsorption | Highly versatile, good for complex mixtures | Can be time-consuming and require large solvent volumes |
| Acid-Base Extraction | Acidity of the carboxylic group | Simple, rapid, good for removing non-acidic impurities | Only applicable for acidic compounds, may not remove acidic impurities |
Disclaimer: The provided protocols are intended as a general guide. The optimal conditions for purification may vary depending on the specific impurities present in the crude product. It is recommended to perform small-scale trials to optimize the purification method for your specific sample. Always handle chemicals with appropriate safety precautions.
References
Application Notes and Protocols: Cell Viability Assays Using Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery due to their broad spectrum of pharmacological activities.[1][2][3] Notably, numerous pyrazole-containing compounds have been investigated for their potent anticancer properties, demonstrating the ability to inhibit cell proliferation and induce cell death in various cancer cell lines.[4][5][6] These compounds often exert their effects by modulating key cellular processes, including cell cycle progression and apoptosis.[7][8] This document provides detailed application notes and standardized protocols for assessing the effects of pyrazole derivatives on cell viability, equipping researchers with the necessary tools to evaluate novel compounds in a preclinical setting.
Data Presentation: Anticancer Activity of Pyrazole Derivatives
The following tables summarize the in vitro cytotoxic activity of selected pyrazole derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
Table 1: Cytotoxic Activity of Benzofuropyrazole and Pyrazole Derivatives [9]
| Compound | MCF-7 (Breast) IC50 (μM) | K562 (Leukemia) IC50 (μM) | A549 (Lung) IC50 (μM) |
| 5a | >50 | 0.035 | 0.85 |
| 5b | 1.20 | 0.021 | 0.69 |
| 5e | 0.95 | 0.11 | 1.30 |
| ABT-751 (Control) | 4.20 | 0.73 | 3.50 |
Table 2: Cytotoxic Activity of a Diaryl-Pyrazole Derivative (3f) [7]
| Compound | Cell Line | IC50 (μM) - 24h | IC50 (μM) - 48h |
| 3f | MDA-MB-468 (Triple Negative Breast Cancer) | 14.97 | 6.45 |
| Paclitaxel (Control) | MDA-MB-468 (Triple Negative Breast Cancer) | 49.90 | 25.19 |
Table 3: Cytotoxic Activity of Pyrazole-Containing Kinase Inhibitors [5]
| Compound | HepG2 (Liver) IC50 (μM) | EGFR Inhibition IC50 (μM) | VEGFR-2 Inhibition IC50 (μM) |
| 50 | 0.71 | 0.09 | 0.23 |
| Erlotinib (Control) | 10.6 | - | - |
| Sorafenib (Control) | 1.06 | - | - |
Table 4: Cytotoxic Activity of Pyrazole Carbaldehyde Derivative (43) [5]
| Compound | MCF-7 (Breast) IC50 (μM) |
| 43 | 0.25 |
| Doxorubicin (Control) | 0.95 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[10]
Materials:
-
96-well cell culture plates
-
Pyrazole derivatives of interest
-
Appropriate cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
DMSO (Dimethyl sulfoxide)[8]
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Cell Seeding: Seed exponentially growing cells into 96-well plates at a density of 4-4.5 x 10³ cells per well in 100 µL of complete medium and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Replace the overnight culture medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells.[8]
-
Incubation: Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours).[7][9]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[8] During this period, metabolically active cells will reduce the MTT to formazan crystals.[10]
-
Formazan Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[8]
-
Absorbance Measurement: Measure the absorbance of the purple formazan solution at 570 nm using a microplate spectrophotometer.[9]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.[8]
Apoptosis Detection using Annexin V/PI Staining
The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.[11][12] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, typically in late apoptosis or necrosis.[11]
Materials:
-
6-well cell culture plates
-
Pyrazole derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[11]
-
Cold PBS
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of the pyrazole derivative for the specified time. Include untreated and vehicle-treated controls.[8]
-
Cell Harvesting: After treatment, collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using a gentle method like trypsinization.[8][11]
-
Washing: Centrifuge the cell suspension at approximately 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension, as per the manufacturer's instructions.[12]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the stained cells immediately using a flow cytometer. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[12]
Signaling Pathways and Mechanisms of Action
Several pyrazole derivatives have been shown to induce apoptosis in cancer cells through the generation of Reactive Oxygen Species (ROS) and the activation of caspases.[7] For instance, compound 3f was found to trigger apoptosis in MDA-MB-468 triple-negative breast cancer cells, accompanied by an elevated level of ROS and increased caspase-3 activity.[7] This suggests a mechanism where the pyrazole derivative induces oxidative stress, leading to the activation of the intrinsic apoptotic pathway.
Visualizations
Caption: Experimental workflow for evaluating pyrazole derivatives.
Caption: Apoptotic signaling induced by pyrazole derivatives.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
Application Notes and Protocols for "In Vitro" Testing of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid and its derivatives. Pyrazole-based compounds have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2] This document outlines detailed protocols for assessing the biological potential of this specific class of pyrazole derivatives.
Overview of Potential Biological Activities
Derivatives of pyrazole carboxylic acid are recognized for their diverse biological applications.[1] The core structure of this compound suggests potential for various in vitro activities, which can be systematically evaluated using the protocols detailed below.
Data Presentation: Summarized Quantitative Data
Effective data presentation is crucial for the comparative analysis of novel compounds. The following tables provide a template for summarizing the quantitative data obtained from the in vitro assays.
Table 1: Anticancer Activity (IC50 Values in µM)
| Compound ID | Derivative Substitution | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT-116 (Colon Cancer) | Doxorubicin (Control) |
| BDPC-01 | Unsubstituted | 25.4 | 32.1 | 28.9 | 0.95 |
| BDPC-02 | 4-Chloro-benzyl | 15.2 | 21.8 | 18.5 | 0.95 |
| BDPC-03 | 4-Methoxy-benzyl | 35.8 | 45.3 | 41.2 | 0.95 |
| BDPC-04 | 4-Nitro-benzyl | 10.5 | 14.2 | 12.8 | 0.95 |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound ID | Derivative Substitution | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) | Ciprofloxacin (Bacteria) | Fluconazole (Fungus) |
| BDPC-01 | Unsubstituted | 64 | >128 | >128 | 1 | 4 |
| BDPC-02 | 4-Chloro-benzyl | 32 | 64 | 128 | 1 | 4 |
| BDPC-03 | 4-Methoxy-benzyl | 128 | >128 | >128 | 1 | 4 |
| BDPC-04 | 4-Nitro-benzyl | 16 | 32 | 64 | 1 | 4 |
Table 3: Antioxidant Activity (DPPH Radical Scavenging - IC50 in µM)
| Compound ID | Derivative Substitution | DPPH Scavenging IC50 (µM) | Ascorbic Acid (Control) |
| BDPC-01 | Unsubstituted | 85.2 | 15.8 |
| BDPC-02 | 4-Chloro-benzyl | 72.5 | 15.8 |
| BDPC-03 | 4-Methoxy-benzyl | 65.1 | 15.8 |
| BDPC-04 | 4-Nitro-benzyl | 95.8 | 15.8 |
Experimental Protocols
The following are detailed protocols for the key experiments cited.
Anticancer Activity: MTT Cytotoxicity Assay
This protocol is used to assess the cytotoxic effects of the pyrazole derivatives on various cancer cell lines.[3]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (dissolved in DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Culture cancer cells to ~80% confluency. Trypsinize the cells, count them, and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (e.g., Doxorubicin) in the culture medium. The final DMSO concentration should not exceed 0.5%. After 24 hours of incubation, remove the old medium from the plates and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Antimicrobial Activity: Broth Microdilution Method (MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of the pyrazole derivatives against bacterial and fungal strains.[4]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
Test compounds (dissolved in DMSO)
-
Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Grow microbial cultures overnight. Dilute the cultures in the appropriate broth to achieve a final concentration of approximately 5 x 105 CFU/mL for bacteria and 0.5-2.5 x 103 CFU/mL for fungi.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds and standard antibiotics in the 96-well plates.
-
Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of the pyrazole derivatives.[5][6]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
-
Test compounds (dissolved in methanol or DMSO)
-
Ascorbic acid (positive control)
-
Methanol
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compounds or ascorbic acid to 100 µL of the DPPH solution. A blank well should contain 100 µL of methanol and 100 µL of DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Acontrol - Asample) / Acontrol] x 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against compound concentration.
Mandatory Visualizations
The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the in vitro testing of pyrazole derivatives.
Caption: Potential anticancer signaling pathway of pyrazole derivatives.
Caption: General experimental workflow for in vitro testing.
Caption: Logical relationship in a structure-activity relationship study.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of the 1-benzyl-3,5-dimethyl-1H-pyrazole core structure, focusing on the antiproliferative and mTORC1 inhibitory activities of its benzamide derivatives. Detailed protocols for the synthesis and biological evaluation of these compounds are also presented.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The 1-benzyl-3,5-dimethyl-1H-pyrazole core has emerged as a promising template for the development of novel anticancer agents. This document focuses on the derivatization of the 4-position of this pyrazole system, specifically the synthesis and evaluation of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides. These compounds have demonstrated potent antiproliferative effects in pancreatic cancer cell lines and have been shown to modulate the mTORC1 signaling pathway, a key regulator of cell growth and proliferation.[2][3]
Biological Activity: Antiproliferative Effects and mTORC1 Inhibition
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide derivatives have been identified as potent inhibitors of cancer cell proliferation. Structure-activity relationship (SAR) studies have revealed that modifications to the benzamide moiety significantly impact cytotoxic activity.
Quantitative Data Summary
The following table summarizes the antiproliferative activity (EC50) of key N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide derivatives against the MIA PaCa-2 human pancreatic cancer cell line.
| Compound ID | R Group (Benzamide Moiety) | EC50 (µM) in MIA PaCa-2 Cells[2] |
| 1 | H | 10 |
| 22 | 4-CH3 | Submicromolar |
| 23 | 4-Cl | Submicromolar |
Mechanism of Action: Modulation of the mTORC1 Signaling Pathway
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2.[4] The mTOR signaling pathway is a central regulator of cellular processes such as growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[5][6]
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide derivatives have been shown to reduce mTORC1 activity.[2][3] This inhibition leads to an increase in basal autophagy but also impairs autophagic flux under starvation and refeeding conditions, ultimately contributing to cancer cell death.[2]
mTOR Signaling Pathway Diagram
Caption: The mTORC1 signaling pathway and the inhibitory point of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides.
Experimental Protocols
Synthesis of N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides
The synthesis of the target benzamides is a multi-step process starting from 3,5-dimethyl-4-nitro-1H-pyrazole.[2]
Step 1: Benzylation of 3,5-dimethyl-4-nitro-1H-pyrazole
-
To a solution of 3,5-dimethyl-4-nitro-1H-pyrazole in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3).
-
Add benzyl bromide dropwise at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole.
Step 2: Reduction of the Nitro Group
-
Dissolve 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole in a suitable solvent (e.g., methanol).
-
Add NiCl2·6H2O to the solution.
-
Cool the mixture to 0°C and add NaBH4 portion-wise.
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction with water and extract with an organic solvent.
-
Dry, filter, and concentrate the organic layer. Purify the residue to obtain 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine.
Step 3: Amide Coupling
-
To a solution of 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine in a suitable solvent (e.g., DCM) and a base (e.g., triethylamine), add the desired benzoyl chloride at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the final N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide.
Synthetic Workflow Diagram
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The mTOR Signalling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. The Role of mTOR Signaling as a Therapeutic Target in Cancer | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrazole Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyrazole synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyrazoles?
A1: The most prevalent and classical method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound, such as a 1,3-dicarbonyl compound, and a hydrazine derivative.[1][2] This is famously known as the Knorr pyrazole synthesis.[1][2] Other significant methods include the Paal-Knorr synthesis, 1,3-dipolar cycloaddition of diazo compounds with alkynes, and various multicomponent reactions.[1]
Q2: My pyrazole synthesis is resulting in a very low yield. What are the common causes?
A2: Low yields in pyrazole synthesis can stem from several factors. Common causes include poor quality of starting materials (impurities in the 1,3-dicarbonyl compound or hydrazine), suboptimal reaction conditions (temperature, solvent, pH), the formation of stable intermediates that do not readily cyclize, and the occurrence of side reactions that consume starting materials.[3]
Q3: I am observing a mixture of regioisomers in my reaction. How can I improve regioselectivity?
A3: The formation of regioisomeric mixtures is a frequent challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[2] Regioselectivity is influenced by both steric and electronic differences between the two carbonyl groups, as well as the reaction conditions. The choice of solvent can dramatically influence regioselectivity; for instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity in favor of one isomer. Adjusting the pH can also be crucial, as acidic conditions may favor the formation of one regioisomer, while neutral or basic conditions may favor the other.
Q4: My pyrazole product is difficult to purify. What are some common purification challenges and solutions?
A4: Common purification issues include the presence of unreacted starting materials, side products, and regioisomers. Recrystallization is a common and effective purification method for pyrazoles.[4] A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can be effective.[4] If the compound "oils out" instead of crystallizing, it may be due to the solution being too concentrated or cooling too quickly.[4] Adding more of the "good" solvent or allowing for slow cooling can help.[4] For stubborn mixtures, column chromatography is a reliable option. Deactivating the silica gel with triethylamine can be beneficial for basic pyrazole compounds.
Q5: Can reaction conditions be optimized to be more environmentally friendly?
A5: Yes, green chemistry approaches to pyrazole synthesis are being actively developed. This includes the use of greener solvents like water or ethanol, employing catalysts that can be easily recovered and reused (e.g., nano-ZnO), and utilizing energy-efficient methods like microwave-assisted synthesis.[1][2] Some protocols have demonstrated high yields at room temperature, further reducing energy consumption.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Poor Quality of Starting Materials | Ensure the purity of the 1,3-dicarbonyl compound and hydrazine derivative. Impurities can lead to side reactions and lower yields. Use freshly opened or purified reagents. |
| Incorrect Reaction Conditions | Verify the optimal temperature, solvent, and catalyst for your specific substrates. Some reactions require heating, while others proceed at room temperature.[5] The order of reagent addition can also be critical. |
| Formation of Stable Intermediates | In some cases, stable intermediates like hydrazones may form but not readily cyclize and dehydrate to the final pyrazole product. Adjusting conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary.[3] |
| Side Reactions | The formation of byproducts can consume starting materials. Analyze the crude reaction mixture by TLC, LC-MS, or NMR to identify potential side products and adjust conditions to minimize their formation. |
Issue 2: Formation of Regioisomers
| Possible Cause | Troubleshooting Step |
| Use of Unsymmetrical 1,3-Dicarbonyls | The inherent nature of the substrate can lead to two possible sites of initial attack by the hydrazine. |
| Suboptimal Solvent Choice | The polarity and nature of the solvent can significantly influence the reaction pathway and favor one regioisomer over the other. |
| Incorrect pH of the Reaction Mixture | The pH can affect the protonation state of the hydrazine and the dicarbonyl compound, thereby influencing the site of nucleophilic attack. |
| Steric Hindrance | The steric bulk of substituents on both the hydrazine and the dicarbonyl compound can direct the reaction towards the less hindered product. |
Issue 3: Purification Difficulties
| Possible Cause | Troubleshooting Step |
| "Oiling Out" During Recrystallization | The compound is precipitating above its melting point. Increase the volume of the "good" solvent, cool the solution more slowly, or try a different solvent system.[4] |
| Low Recovery After Recrystallization | Too much solvent was used, or the solution was not cooled sufficiently. Use the minimum amount of hot solvent to dissolve the product and ensure thorough cooling. |
| Co-elution During Column Chromatography | The polarity of the product and impurities are too similar. Try a different solvent system for elution, or consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product Degradation on Silica Gel | Some pyrazoles can be sensitive to acidic silica gel. Deactivate the silica by pre-treating it with a base like triethylamine. |
Data Presentation
Table 1: Effect of Solvent on Pyrazole Synthesis Yield and Regioselectivity
| 1,3-Dicarbonyl | Hydrazine | Solvent | Temperature | Yield (%) | Regioisomeric Ratio | Reference |
| 1-Aryl-1,3-diketones | Methylhydrazine | Ethanol | Reflux | - | ~85:15 to 95:5 | |
| 1-Aryl-1,3-diketones | Methylhydrazine | TFE | Reflux | - | Up to 99:1 | |
| 1-Aryl-1,3-diketones | Methylhydrazine | HFIP | Reflux | - | Up to 99:1 | |
| 1,3-Diketones | Arylhydrazines | N,N-Dimethylacetamide | Room Temp. | 59-98 | Highly regioselective | [2] |
Table 2: Effect of Catalyst on Pyrazole Synthesis Yield
| 1,3-Dicarbonyl | Hydrazine | Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO | Ethanol | - | 95 | [1][2] |
| Phenylpropargyl | Ethyl α-diazoacetate | Zinc triflate | Triethylamine | - | 89 | [1] |
| Chalcone | p-((t-butyl)phenyl)hydrazine | Copper triflate | [BMIM-PF6] | - | 82 | [6] |
| 1,3-Diketones | Hydrazines | FeCl3/PVP | Water/PEG-400 | - | Up to 97 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol describes the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.[3]
Materials:
-
Ethyl benzoylacetate (1 equivalent)
-
Hydrazine hydrate (2 equivalents)
-
1-Propanol
-
Glacial acetic acid (catalytic amount)
-
Water
Procedure:
-
In a suitable reaction vessel, combine ethyl benzoylacetate (e.g., 3 mmol) and hydrazine hydrate (e.g., 6 mmol).[3]
-
Add 1-propanol (e.g., 3 mL) and a few drops of glacial acetic acid.[3]
-
Heat the reaction mixture with stirring to approximately 100°C for 1 hour.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate/70% hexane) to confirm the consumption of the starting ketoester.[3]
-
Once the reaction is complete, add water (e.g., 10 mL) to the hot reaction mixture with stirring to induce precipitation of the product.[3]
-
Allow the mixture to cool slowly to room temperature with continuous stirring to facilitate complete crystallization.[3]
-
Collect the solid product by vacuum filtration using a Büchner funnel.[3]
-
Wash the collected product with a small amount of cold water and allow it to air dry.[3]
-
Determine the yield and characterize the product by appropriate analytical techniques (e.g., melting point, NMR).
Visualizations
Caption: A general experimental workflow for pyrazole synthesis.
Caption: A troubleshooting decision tree for low pyrazole yield.
Caption: A simplified signaling pathway for the Knorr pyrazole synthesis.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. benchchem.com [benchchem.com]
- 5. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
"1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid" synthesis side reactions and byproducts
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. The information focuses on common side reactions, byproduct formation, and strategies to optimize the reaction outcome.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a mixture of two isomeric pyrazoles in my reaction. How can I improve the regioselectivity?
A1: The formation of two regioisomers is a common challenge in the Knorr pyrazole synthesis when using an unsymmetrical β-dicarbonyl compound, such as a derivative of ethyl 2-acetyl-3-oxobutanoate, with a substituted hydrazine like benzylhydrazine. The two nitrogen atoms of benzylhydrazine can attack the two different carbonyl groups of the β-dicarbonyl compound, leading to two different pyrazole products.
-
Troubleshooting Steps:
-
Control Reaction Temperature: Lowering the reaction temperature may favor the kinetic product, potentially increasing the yield of the desired isomer.
-
pH Adjustment: The regioselectivity of the initial condensation can be pH-dependent.[1] Careful control of the pH with an appropriate acidic or basic catalyst can influence which carbonyl group is more reactive. For instance, acid catalysis can favor the attack at the more reactive ketone.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents (e.g., ethanol, acetic acid, toluene) to determine the optimal conditions for the desired regioisomer.
-
Steric Hindrance: While not easily modifiable with the given reactants, be aware that steric hindrance on both the hydrazine and the dicarbonyl compound can direct the initial attack to the less hindered carbonyl group.
-
Q2: My final product is contaminated with an impurity that has a similar mass to the starting materials. What could this be?
A2: This impurity is likely the hydrazone intermediate, resulting from incomplete cyclization. The Knorr synthesis proceeds through the formation of a hydrazone, which then undergoes an intramolecular cyclization to form the pyrazole ring.
-
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Ensure Proper pH: The cyclization step is often acid-catalyzed.[2][3] Verify that the catalytic acid is present in a sufficient amount and is not neutralized during the reaction.
-
Dehydration: The final step of the pyrazole formation is the elimination of a water molecule.[2] Using a dehydrating agent or a setup that allows for the removal of water (e.g., a Dean-Stark apparatus with toluene as the solvent) can drive the reaction towards the cyclized product.
-
Q3: The yield of my desired carboxylic acid is low, and I am isolating a significant amount of the corresponding ethyl ester. What is causing this?
A3: This indicates that the final hydrolysis step to convert the pyrazole ester to the carboxylic acid is incomplete. The synthesis is often designed to first produce the ethyl (or other alkyl) ester of the target molecule, which is then hydrolyzed in a separate step.
-
Troubleshooting Steps:
-
Hydrolysis Conditions: Ensure that the conditions for the saponification (hydrolysis) of the ester are appropriate. This typically involves heating with a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution.
-
Reaction Time: The hydrolysis may require a longer reaction time or higher temperature to go to completion. Monitor the disappearance of the ester starting material by TLC or LC-MS.
-
Acidification: After saponification, the resulting carboxylate salt must be neutralized with a strong acid (e.g., HCl) to protonate it to the final carboxylic acid product. Ensure the pH is sufficiently acidic to cause precipitation of the product.
-
Q4: I am observing a discoloration of my reaction mixture and the formation of several minor, unidentified byproducts. What could be the cause?
A4: Discoloration and the formation of multiple byproducts can often be attributed to the purity of the starting materials or oxidative side reactions.
-
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure the β-dicarbonyl compound and benzylhydrazine are of high purity. Benzylhydrazine can be prone to air oxidation over time, leading to colored impurities. It is advisable to use freshly opened or purified reagents.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions, especially if the reaction is run at elevated temperatures.
-
Degassing of Solvent: Using a degassed solvent can also minimize the presence of oxygen and reduce the likelihood of oxidative byproduct formation.
-
Purification: If minor byproducts are unavoidable, they will need to be removed during the workup and purification steps. Recrystallization is often an effective method for purifying the final product.
-
Quantitative Data Summary
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Potential Impact on Yield and Purity |
| Catalyst | No catalyst | Acetic Acid (catalytic) | Acid catalysis generally improves the rate of both hydrazone formation and subsequent cyclization, leading to higher yields and reduced reaction times.[2] |
| Temperature | Room Temperature | Reflux (e.g., in Ethanol) | Higher temperatures typically accelerate the reaction and ensure complete cyclization, though they may also promote side reactions if not carefully controlled. |
| Reaction Time | 2 hours | 6 hours (monitored by TLC) | Insufficient reaction time can lead to a significant amount of unreacted starting materials or the hydrazone intermediate as a byproduct. |
| Atmosphere | Air | Nitrogen | An inert atmosphere can prevent the oxidation of benzylhydrazine, leading to a cleaner reaction profile and a purer final product. |
| Regioisomer Ratio | 50:50 | >90:10 | Optimization of solvent, temperature, and pH can significantly influence the regioselectivity of the reaction. |
| Purity of Benzylhydrazine | 90% | >98% | Impurities in the starting materials can lead to the formation of various byproducts, complicating purification and reducing the overall yield. |
Experimental Protocol
The following is a general experimental protocol for the synthesis of Ethyl 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylate, which can then be hydrolyzed to the target carboxylic acid. This protocol is adapted from general procedures for the Knorr pyrazole synthesis.[2]
Step 1: Synthesis of Ethyl 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylate
-
To a solution of ethyl 2-acetyl-3-oxobutanoate (1.0 equivalent) in ethanol, add benzylhydrazine (1.0-1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the progress of the reaction by TLC, observing the disappearance of the starting materials.
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.
-
If crystallization does not occur, reduce the solvent volume under reduced pressure and attempt to crystallize again, possibly with the addition of a small amount of water.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Hydrolysis to this compound
-
Dissolve the crude ethyl ester from Step 1 in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the ester.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with concentrated hydrochloric acid.
-
Collect the precipitated carboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
References
Technical Support Center: Improving the Purity of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of "1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid".
Frequently Asked Questions (FAQs)
Q1: What is the typical melting point of pure this compound?
A1: The reported melting point for this compound is in the range of 115-116 °C.[1] A broad melting range or a melting point significantly lower than this may indicate the presence of impurities.
Q2: What are the most common impurities encountered during the synthesis of this compound?
A2: Common impurities can arise from unreacted starting materials, side reactions, or incomplete hydrolysis if the synthesis proceeds via an ester intermediate. Potential impurities include:
-
Unreacted Benzylhydrazine: A starting material in the Knorr pyrazole synthesis.
-
Unreacted Diketone Precursor: The 1,3-dicarbonyl compound used in the synthesis.
-
Isomeric Pyrazoles: The Knorr synthesis can sometimes yield regioisomers depending on the reaction conditions.[2]
-
Ethyl 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylate: If the carboxylic acid is prepared by hydrolysis of the corresponding ethyl ester, incomplete reaction will leave the ester as an impurity.
Q3: What are the recommended analytical techniques to assess the purity of the final product?
A3: The following techniques are recommended for purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
Melting Point Analysis: A narrow melting range close to the literature value indicates high purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low Purity After Initial Synthesis
Symptoms:
-
Broad melting point range.
-
Multiple spots on the TLC plate.
-
Unexpected signals in the NMR spectrum.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress closely using TLC until the starting materials are consumed. Consider extending the reaction time or adjusting the temperature. |
| Side Reactions | Optimize reaction conditions (temperature, solvent, catalyst) to minimize the formation of byproducts. The Knorr pyrazole synthesis is sensitive to reaction conditions, which can influence the regioselectivity.[2] |
| Work-up Issues | Ensure proper phase separation during extraction and adequate washing of the organic layer to remove water-soluble impurities. |
Problem 2: Difficulty in Removing a Persistent Impurity
Symptoms:
-
A persistent impurity peak in the HPLC chromatogram.
-
An additional set of signals in the NMR spectrum that does not correspond to the desired product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Isomeric Impurity | Isomers can be difficult to separate. Consider column chromatography with a modified eluent system (e.g., addition of a small amount of acetic acid) to improve separation. Alternatively, recrystallization from a carefully selected solvent system may help. |
| Unreacted Starting Material | If the impurity is a starting material, an additional purification step such as acid-base extraction can be effective. For example, unreacted benzylhydrazine (a base) can be removed by washing the organic solution of the product with a dilute acid. |
| Ester Impurity | If the carboxylic acid was prepared by hydrolysis, the presence of the starting ester is common. Ensure complete hydrolysis by extending the reaction time or using a stronger base. The ester can also be separated by column chromatography. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 108444-25-3 | [1] |
| Molecular Formula | C₁₃H₁₄N₂O₂ | [1] |
| Molecular Weight | 230.27 g/mol | [1] |
| Melting Point | 115-116 °C | [1] |
| Appearance | White to off-white powder |
Table 2: ¹H NMR and ¹³C NMR Data for a Structurally Similar Compound: 1-Benzyl-3,5-dimethyl-1H-pyrazole
Note: This data is for a closely related compound and can be used for comparative purposes. The chemical shifts for the target compound will be different due to the presence of the carboxylic acid group.
| Assignment | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) | Reference |
| CH₃ (pyrazole) | 2.11 (s, 3H), 2.22 (s, 3H) | 11.3, 13.5 | [3] |
| CH (pyrazole) | 5.85 (s, 1H) | 105.7 | [3] |
| CH₂ (benzyl) | 5.14 (s, 2H) | 52.5 | [3] |
| CH (aromatic) | 7.02 (d, 2H), 7.15-7.28 (m, 3H) | 126.5, 127.5, 128.9 | [3] |
| C (pyrazole) | - | 137.2, 147.2 | [3] |
| C (aromatic) | - | 138.9 | [3] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline for the recrystallization of this compound. The optimal solvent or solvent mixture may need to be determined experimentally.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
While stirring, slowly add hot deionized water dropwise until the solution becomes slightly turbid.
-
If turbidity persists, add a small amount of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature.
-
For maximum crystal formation, place the flask in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Acid-Base Extraction
This protocol is effective for removing neutral and basic impurities.
Materials:
-
Crude this compound
-
Diethyl ether or Ethyl acetate
-
1 M Sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl) solution
-
Separatory funnel
-
Beakers
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude product in diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add 1 M NaHCO₃ solution, shake the funnel vigorously, and vent frequently.
-
Allow the layers to separate and collect the aqueous layer. This contains the sodium salt of the carboxylic acid.
-
Repeat the extraction of the organic layer with NaHCO₃ solution.
-
Combine the aqueous extracts and cool in an ice bath.
-
Slowly acidify the aqueous solution with 1 M HCl until the product precipitates out completely (check pH with litmus paper).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Dry the purified product under vacuum.
Protocol 3: Purification by Column Chromatography
This protocol is useful for separating the product from closely related impurities.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Acetic acid
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a mixture of hexane and ethyl acetate. The polarity of the eluent can be gradually increased.
-
To improve the separation of acidic compounds, a small amount of acetic acid (e.g., 0.5-1%) can be added to the eluent.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Mandatory Visualizations
Caption: General workflow for the purification of the target compound.
Caption: A logical guide for troubleshooting purification issues.
References
Technical Support Center: Synthesis of Pyrazole-4-Carboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazole-4-carboxylic acids.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and handling of pyrazole-4-carboxylic acids.
Issue 1: Low Yield of Pyrazole-4-Carboxylic Acid
Q: My pyrazole synthesis is resulting in a consistently low yield. What are the potential causes and how can I improve it?
A: Low yields in pyrazole synthesis can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. Here are the common culprits and troubleshooting steps:
-
Purity of Starting Materials: Ensure the purity of your 1,3-dicarbonyl precursor (or its equivalent) and the hydrazine derivative. Impurities can lead to side reactions and lower yields. Hydrazine derivatives, in particular, can degrade over time; using a freshly opened or purified reagent is recommended.[1][2]
-
Reaction Conditions:
-
Temperature and Time: The reaction may be incomplete. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. For many condensation reactions, heating is necessary to drive the reaction to completion.[3] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[4][5]
-
Solvent and pH: The choice of solvent and the pH of the reaction medium can significantly influence the reaction rate and yield. For the Knorr synthesis, acidic conditions (e.g., using acetic acid as a solvent or catalyst) are often employed to facilitate the initial condensation.[6]
-
-
Formation of Stable Intermediates: In some cases, stable intermediates, such as hydroxylpyrazolidines, may form and not readily dehydrate to the final aromatic pyrazole. Adjusting the reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to promote the final dehydration step.[1]
-
Side Reactions: The formation of unwanted side products can significantly reduce the yield of the desired pyrazole. Common side reactions include the formation of regioisomers and incomplete cyclization.[2][3]
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low pyrazole yield.
Issue 2: Formation of Regioisomers
Q: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A: The formation of regioisomeric mixtures is a classic challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines in reactions like the Knorr synthesis.[1][2] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products. The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.
-
Control of Reaction Conditions:
-
pH Control: Adjusting the pH of the reaction can influence the site of the initial nucleophilic attack by the hydrazine. For instance, in the reaction of arylhydrazines with 1,3-dicarbonyls, acidic conditions may favor the formation of one regioisomer, while neutral conditions may favor the other.[1]
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway and the stability of the intermediates, thereby affecting the regioselectivity.
-
-
Modification of Starting Materials:
-
Steric Hindrance: Introducing bulky substituents on one of the carbonyl groups of the 1,3-dicarbonyl compound can sterically hinder the approach of the hydrazine to that carbonyl, thus favoring the attack at the less hindered carbonyl.
-
Use of Pre-formed Hydrazones: Synthesizing a hydrazone from the desired carbonyl group of the 1,3-dicarbonyl compound before the cyclization step can enforce the desired regioselectivity.
-
Logical Workflow for Troubleshooting Regioisomer Formation
Caption: A logical workflow for troubleshooting the formation of regioisomers.
Issue 3: Difficulty in Purification
Q: I am having trouble purifying my pyrazole-4-carboxylic acid product. What are the recommended methods?
A: Purification of pyrazole-4-carboxylic acids can be challenging due to their polarity and potential for zwitterionic character. Here are some effective purification strategies:
-
Recrystallization: This is often the most effective method for purifying solid pyrazole-4-carboxylic acids.
-
Single-Solvent Recrystallization: Common solvents include ethanol, methanol, isopropanol, acetone, ethyl acetate, and water.[7] The choice of solvent depends on the polarity of your specific derivative.
-
Mixed-Solvent Recrystallization: A powerful technique is to dissolve the compound in a hot "good" solvent (e.g., ethanol) and then add a "poor" solvent (e.g., water or hexane) until turbidity appears, followed by slow cooling.[7][8]
-
-
Acid-Base Extraction: Since the product is a carboxylic acid, you can often purify it by dissolving the crude material in an organic solvent, extracting with a mild aqueous base (e.g., sodium bicarbonate solution) to form the water-soluble carboxylate salt, washing the aqueous layer with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the purified carboxylic acid.
-
Formation of Acid Addition Salts: Pyrazoles can be purified by forming acid addition salts, which can be crystallized. The purified salt can then be neutralized to give the pure pyrazole.[9][10][11]
-
Column Chromatography: While effective, it can be challenging for highly polar carboxylic acids. Using a more polar eluent system (e.g., with methanol or acetic acid) and deactivating the silica gel with an acid may be necessary.
Table 1: Common Solvents for Recrystallization of Pyrazole Derivatives
| Solvent(s) | Polarity | Typical Use |
| Ethanol / Water | Mixed Protic (High) | For polar pyrazole derivatives.[7][8] |
| Methanol | Protic (High) | For highly polar pyrazoles.[8] |
| Isopropanol | Protic (Medium) | A good general-purpose solvent.[7] |
| Ethyl Acetate | Aprotic (Medium) | Often used for compounds of intermediate polarity.[7][8] |
| Hexane / Ethyl Acetate | Mixed Aprotic (Low to Medium) | Good for less polar pyrazoles.[7] |
| Cyclohexane | Non-polar (Low) | Suitable for non-polar pyrazole derivatives.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to pyrazole-4-carboxylic acids?
A1: The most common and versatile methods include:
-
Knorr Pyrazole Synthesis and related condensations: This involves the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent like a β-ketoester) with a hydrazine derivative.[1][6]
-
Vilsmeier-Haack Formylation followed by Oxidation: A substituted pyrazole can be formylated at the 4-position using the Vilsmeier reagent (POCl₃/DMF), followed by oxidation of the resulting aldehyde to the carboxylic acid.[12][13][14]
-
Cycloaddition Reactions: 1,3-dipolar cycloaddition of diazo compounds with activated alkynes can also yield pyrazole-4-carboxylic acid derivatives.
Q2: My Vilsmeier-Haack formylation is not working well. What should I check?
A2: For a sluggish or failed Vilsmeier-Haack reaction, consider the following:[12]
-
Moisture: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.
-
Reagent Quality: Use fresh, high-purity POCl₃ and DMF.
-
Reaction Temperature: For less reactive pyrazoles, you may need to increase the reaction temperature (e.g., to 70-80 °C).
-
Stoichiometry: An excess of the Vilsmeier reagent may be necessary for deactivated pyrazole rings.
Q3: What are the best methods for oxidizing a pyrazole-4-carbaldehyde to the carboxylic acid?
A3: Several oxidizing agents can be used, with the choice depending on the other functional groups present in your molecule. Common and effective reagents include:
-
Potassium permanganate (KMnO₄): A strong and inexpensive oxidizing agent. The reaction is typically carried out in a mixture of acetone and water at low temperatures.
-
Chromium trioxide (CrO₃) with periodic acid (H₅IO₆): This catalytic system provides excellent yields.[15]
-
Sodium chlorite (NaClO₂) with a catalyst: A milder and more selective method.
Q4: I am observing discoloration (yellow/red) in my Knorr pyrazole synthesis. Is this normal and how can I prevent it?
A4: Discoloration is a common observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[16][17] This is often due to the formation of colored impurities from the hydrazine starting material. To mitigate this:
-
Add a Mild Base: If using a hydrazine salt, adding a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction.[16]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce the formation of colored impurities from oxidative processes.[16]
-
Purification: These colored impurities can often be removed during workup and purification, for instance, by washing the crude product with a non-polar solvent like toluene or by recrystallization.[16]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1H-Pyrazole-4-carboxylate via Condensation
This protocol describes a general procedure for the synthesis of a pyrazole-4-carboxylate ester from a hydrazine and an ethoxymethylenemalonate derivative.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl (ethoxymethylene)malonate (1.0 equivalent) in a suitable solvent such as ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (1.0-1.2 equivalents) dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[18]
Experimental Workflow for Synthesis via Condensation
Caption: Experimental workflow for the synthesis of a pyrazole-4-carboxylate ester.
Protocol 2: Synthesis of a Pyrazole-4-Carboxylic Acid via Vilsmeier-Haack Formylation and Oxidation
This two-step protocol is a common method for introducing a carboxylic acid group at the 4-position of a pre-existing pyrazole ring.
Step 1: Vilsmeier-Haack Formylation [12]
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous DMF. Cool the flask in an ice bath to 0-5 °C. Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. Stir for 15-30 minutes at this temperature to form the Vilsmeier reagent.
-
Formylation: Dissolve the substituted pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture and carefully pour it onto a vigorously stirred mixture of crushed ice and water. Neutralize with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude pyrazole-4-carbaldehyde by column chromatography or recrystallization.
Step 2: Oxidation to Carboxylic Acid
-
Reaction Setup: Dissolve the pyrazole-4-carbaldehyde in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Addition of Oxidant: Add a solution of potassium permanganate (KMnO₄) dropwise at a temperature maintained between 0 and 10 °C.
-
Reaction: Stir the reaction until the purple color of the permanganate disappears.
-
Work-up: Quench the reaction by adding a saturated solution of sodium sulfite. Filter the mixture to remove manganese dioxide. Acidify the filtrate with a dilute acid (e.g., 1M HCl) to precipitate the pyrazole-4-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry.
Table 2: Comparison of Conventional vs. Microwave-Assisted Oxidation of Phenyl-1H-pyrazole-4-carbaldehydes [4][5]
| Method | Temperature | Time | Yield Range |
| Conventional Heating | 80 °C | 1 hour | 48 - 85% |
| Microwave-Assisted | 80 °C | 2 minutes | 62 - 92% |
Data Presentation
Table 3: Yields of Phenyl-1H-pyrazoles via Conventional vs. Microwave-Assisted Knorr Synthesis [4][5]
| Method | Temperature | Time | Power | Yield Range |
| Conventional Heating | 75 °C | 2 hours | N/A | 72 - 90% |
| Microwave-Assisted | 60 °C | 5 minutes | 50 W | 91 - 98% |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. prepchem.com [prepchem.com]
Technical Support Center: Recrystallization of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
This technical support guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the recrystallization of "1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid."
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for the recrystallization of this compound?
A1: The selection of an appropriate solvent is crucial for successful recrystallization and depends on the polarity of the pyrazole derivative. For this compound, a compound of moderate polarity, several solvent systems can be considered. Generally effective solvents for pyrazole derivatives include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[1] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective.[1][2] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
Q2: How can I determine the best solvent for recrystallization without using a large amount of my compound?
A2: Small-scale solubility tests are recommended. Place a few milligrams of your compound in separate test tubes and add a few drops of different solvents. Observe the solubility at room temperature and then upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.
Q3: My compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point (for this compound, the melting point is 115-116°C). Here are several strategies to prevent this:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to ensure the saturation point is below the compound's melting point.[1]
-
Slow Cooling: Allow the solution to cool to room temperature slowly in an insulated container before placing it in an ice bath. Rapid cooling can promote oiling.[1]
-
Change Solvent System: Experiment with a different solvent or a mixed solvent system. A solvent with a lower boiling point may be beneficial.[1]
-
Use a Seed Crystal: Introducing a pure crystal of the compound to the cooled, supersaturated solution can induce crystallization.[1]
Q4: The yield of my recrystallized product is very low. How can I improve it?
A4: Low yield can be due to several factors. To improve recovery, consider the following:[1]
-
Minimize Hot Solvent: Use only the minimum amount of hot solvent necessary to completely dissolve the crude product. Excess solvent will keep more of your compound dissolved in the mother liquor upon cooling.[1]
-
Thorough Cooling: Ensure the solution is cooled sufficiently, typically in an ice bath, to maximize crystal precipitation.
-
Solvent Choice: The solubility profile of the compound in the chosen solvent is critical. If the compound is too soluble at low temperatures, you will have a low recovery.
Q5: My recrystallized product is colored. How can I remove the colored impurities?
A5: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before filtration. The charcoal adsorbs the colored impurities. However, use it sparingly as it can also adsorb some of your desired product, which may reduce the overall yield.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | The solution is not supersaturated. | - Concentrate the solution by carefully boiling off some of the solvent.- Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.- Add a seed crystal of the pure compound.[1] |
| Crystallization happens too quickly, trapping impurities. | The solution is too concentrated, or the cooling is too rapid. | - Add a small amount of additional hot solvent to the solution.- Allow the solution to cool slowly at room temperature before transferring it to an ice bath.[1] |
| The resulting crystals are impure. | Impurities were co-precipitated or trapped in the crystal lattice. | - Ensure the initial dissolution was complete, leaving behind any insoluble impurities which should have been filtered off.- Wash the collected crystals with a small amount of the cold recrystallization solvent.- Perform a second recrystallization if necessary.[1] |
| The compound precipitates as an oil ("oiling out"). | The saturation temperature of the solution is above the compound's melting point. | - Add more of the "good" solvent to the hot solution.- Lower the crystallization temperature slowly.- Change the solvent system.[1] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is suitable when a single solvent with a significant difference in solubility for the compound at high and low temperatures is identified.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or isopropanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the compound just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Cooling: Allow the clear solution to cool slowly to room temperature. Crystal formation should occur. Subsequently, place the flask in an ice bath to maximize crystallization.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent.
-
Drying: Dry the purified crystals, for instance, by air-drying on the filter paper or in a desiccator.[1]
Protocol 2: Mixed-Solvent Recrystallization
This method is useful when no single solvent is ideal. A pair of miscible solvents is used: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent"). A common pair for pyrazole derivatives is ethanol and water.[1]
-
Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent (e.g., ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly turbid.
-
Clarification: If turbidity persists, add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature and then in an ice bath.
-
Collection, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol.
Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Catalyst Selection for Efficient Pyrazole Synthesis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in pyrazole synthesis. Find detailed experimental protocols, data-driven catalyst comparisons, and logical workflows to enhance the efficiency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for pyrazoline synthesis?
The synthesis of pyrazoles typically involves the cyclocondensation of a hydrazine derivative with a 1,3-difunctional compound. The classic and most common method is the Knorr pyrazole synthesis, which utilizes a 1,3-dicarbonyl compound and a hydrazine.[1][2] Variations of this method and other modern approaches include:
-
Acid Catalysis : Lewis acids like lithium perchlorate and scandium triflate (Sc(OTf)₃) are effective catalysts.[1][3] Green catalysts such as ammonium chloride have also been used in solvent-free conditions.[4]
-
Transition Metal Catalysis : A wide range of transition metals, including silver (Ag), palladium (Pd), copper (Cu), ruthenium (Ru), and iron (Fe), catalyze pyrazole synthesis from various precursors like alkynes, diols, and β,γ-unsaturated hydrazones.[3][5]
-
Nanocatalysis : Nano-ZnO has been demonstrated as a highly efficient and environmentally friendly catalyst for the condensation of phenylhydrazine with ethyl acetoacetate.[1]
-
Metal-Free Catalysis : Molecular iodine can catalyze the reaction between N,N-dimethyl enaminones and sulfonyl hydrazines.[1] Visible light photoredox catalysis offers a mild and efficient method using air as the terminal oxidant.[5]
-
Multicomponent Reactions (MCRs) : These reactions combine three or more starting materials in a one-pot synthesis, offering high efficiency and molecular diversity.[6][7][8]
Q2: How do I select the appropriate catalyst for my specific substrates?
Catalyst selection depends on the nature of your starting materials (e.g., 1,3-diketones, alkynes, enaminones) and the desired substitution pattern on the pyrazole ring. The following logical diagram provides a general guide for catalyst selection.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low yields in pyrazole synthesis are a common issue that can arise from several factors, including impure starting materials, suboptimal reaction conditions, or the formation of side products.[9]
Troubleshooting Workflow for Low Yield
Suggested Actions:
-
Assess Starting Material Purity : Ensure the 1,3-dicarbonyl compound and hydrazine derivative are pure. Impurities can cause side reactions. Hydrazine derivatives, in particular, can degrade and should be used fresh.[9]
-
Optimize Reaction Conditions :
-
Temperature : Increasing the temperature can improve yields, but excessive heat may lead to degradation. For a silver-catalyzed synthesis of trifluoromethyl pyrazoles, increasing the temperature to 60°C improved the yield, but further increases were detrimental.[3]
-
Solvent and pH : The choice of solvent is critical. For the classic Knorr synthesis, ethanol or acetic acid is common.[10] The reaction can be sensitive to pH; adding a mild base like sodium acetate might be beneficial if the reaction mixture becomes too acidic.[9]
-
-
Monitor the Reaction : Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of starting materials and the formation of the product to determine the optimal reaction time.[9]
Problem 2: Formation of Regioisomers
When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the formation of two regioisomers is a frequent challenge.[1][9] The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to a mixture of products.[9]
Strategies to Improve Regioselectivity:
-
Catalyst Control : Certain catalysts can steer the reaction towards a single isomer. For example, a regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles was achieved at room temperature in N,N-dimethylacetamide without an explicit catalyst, yielding 59% to 98%.[1][11]
-
Substrate Modification : The steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine influence the regioselectivity.[9] Modifying these groups can favor the formation of one isomer.
-
One-Pot Procedures : Some one-pot synthetic strategies have been developed to produce highly regioselective α-ketoamide N-arylpyrazoles.[11]
Problem 3: Reaction Mixture Discoloration and Difficult Purification
Discoloration is often observed, especially when using hydrazine salts like phenylhydrazine hydrochloride, due to the formation of colored impurities.[9]
Solutions:
-
Neutralize Acidity : If using a hydrazine salt, the reaction mixture can become acidic, promoting byproduct formation. Adding a mild base can lead to a cleaner reaction.[9]
-
Purification Techniques :
-
Charcoal Treatment : Adding activated charcoal to the reaction mixture before filtration can help remove some colored impurities.[9]
-
Recrystallization : This is a highly effective method for purifying the final product.[9]
-
Column Chromatography : For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a standard alternative.[9]
-
Catalyst Performance Data
The following table summarizes the performance of various catalytic systems for pyrazole synthesis, providing a comparative overview of their efficiency.
| Catalyst System | Starting Materials | Temp. (°C) | Time | Yield (%) | Reference |
| Lewis Acid Catalysis | |||||
| Lithium Perchlorate | Hydrazines + 1,3-Diketones | RT | 1-2 h | 70-95 | [1] |
| Sc(OTf)₃ / DBU | Perfluoroacetyl diazoester + Ketones | RT | - | up to 97 | [3] |
| Transition Metal Catalysis | |||||
| AgOTf (1 mol%) | Trifluoromethylated ynones + Hydrazines | RT | 1 h | up to 99 | [1] |
| CuCl | Phenylhydrazone + Maleimide | 80 | 2 h | 86 | [3] |
| Ru₃(CO)₁₂ / NHC-diphosphine | 1,3-Diols + Arylhydrazines | - | - | Good | [5] |
| Nanocatalysis | |||||
| Nano-ZnO | Phenylhydrazine + Ethyl acetoacetate | - | - | Good | [1] |
| Metal-Free Catalysis | |||||
| Molecular Iodine / TBHP | Enaminones + Sulfonyl hydrazines | RT | - | Good | [1] |
| Visible Light / Air | Hydrazine + Michael acceptors | RT | - | Very Good | [5] |
| Green Catalysis | |||||
| Ammonium Chloride | Acetyl acetone + Hydrazine hydrate | Reflux | 30-45 min | Good | [4] |
RT = Room Temperature; DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene; TBHP = Tert-Butyl hydroperoxide
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis (Acid-Catalyzed)
This protocol describes a typical acid-catalyzed synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.
Workflow Diagram
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone, 1.0 equiv)
-
Hydrazine derivative (e.g., phenylhydrazine, 1.0-1.2 equiv)
-
Solvent (e.g., ethanol or 1-propanol)
-
Acid catalyst (e.g., glacial acetic acid, a few drops)
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent. Add the acid catalyst.[10]
-
Addition of Hydrazine : Slowly add the hydrazine derivative to the solution. Note that this addition can be exothermic.[10]
-
Heating : Heat the reaction mixture to reflux for the required time (typically 1-2 hours).[10]
-
Reaction Monitoring : Monitor the consumption of the starting material using TLC (e.g., mobile phase of 30% ethyl acetate/70% hexane).[10]
-
Work-up : Once the reaction is complete, cool the mixture. For many pyrazoles, the product will crystallize upon cooling. Precipitation can often be induced or completed by adding water to the reaction mixture.[10]
-
Isolation and Purification : Collect the solid product by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[9][10]
Mechanism of Knorr Pyrazole Synthesis The reaction proceeds via initial formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scale-up Synthesis of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a variation of the Knorr pyrazole synthesis. It typically involves a three-step process:
-
Claisen Condensation: Formation of a β-dicarbonyl intermediate, ethyl 2,4-dioxovalerate (ethyl acetopyruvate), by reacting diethyl oxalate with acetone.[1]
-
Cyclocondensation: Reaction of ethyl 2,4-dioxovalerate with benzylhydrazine to form the pyrazole ring, yielding ethyl 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylate.[2][3]
-
Hydrolysis: Saponification of the ethyl ester to the final carboxylic acid product.
Q2: What are the primary safety concerns during the scale-up of this synthesis?
A2: The main safety concerns revolve around the use of benzylhydrazine and the management of reaction exotherms.
-
Benzylhydrazine Handling: Benzylhydrazine and its salts are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.[4][5] It is also incompatible with strong oxidizing agents.[6]
-
Thermal Runaway: The cyclocondensation reaction with hydrazine derivatives can be highly exothermic.[7] On a large scale, this poses a significant risk of thermal runaway if heat dissipation is not adequately controlled. Gradual addition of reagents and robust reactor cooling are critical.[7][8]
Q3: What are the most significant challenges when scaling up this synthesis?
A3: Key challenges include controlling regioselectivity, managing reaction conditions, and ensuring efficient purification.
-
Regioselectivity: The reaction between the unsymmetrical diketone (ethyl 2,4-dioxovalerate) and benzylhydrazine can produce two regioisomers.[2][3] Controlling the reaction conditions (temperature, solvent, and pH) is crucial to favor the formation of the desired 1-benzyl isomer over the 2-benzyl alternative.
-
Reaction Control: Maintaining consistent temperature and efficient mixing is more challenging at scale and can impact yield and impurity profiles.[8]
-
Purification: Isolating the final product requires careful work-up. Purification of carboxylic acids often involves pH-dependent extractions and recrystallization, which can be cumbersome and lead to product loss at a large scale.[9]
Q4: What are the typical impurities encountered, and how can they be minimized?
A4: Common impurities include the undesired regioisomer, unreacted starting materials, and byproducts from side reactions. To minimize these:
-
Control Reaction Conditions: Precise control over temperature and reagent stoichiometry can significantly improve selectivity and reduce the formation of byproducts.[7]
-
Optimize pH: Maintaining the correct pH during the cyclization and work-up is vital. Acidic conditions are often used for the Knorr condensation.
-
Purification Strategy: A multi-step purification process, such as acid-base extraction followed by recrystallization from a suitable solvent system, is often necessary to achieve high purity.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Condensation Step (Formation of Ethyl 2,4-dioxovalerate) | Incomplete reaction due to insufficient base or reaction time. | Ensure the use of a strong base like sodium ethoxide and allow sufficient reaction time at low temperatures (-5 to 0 °C) to drive the reaction to completion.[1] |
| Decomposition of the β-ketoester during workup. | Maintain a controlled pH (around 4) during the aqueous workup to prevent degradation.[1] | |
| Low Yield in Cyclization Step | Formation of significant amounts of the undesired regioisomer. | Screen different solvents and adjust the reaction temperature. Reactions in acidic media (e.g., acetic acid) often provide better regioselectivity.[3] |
| Incomplete reaction. | Increase reaction time or temperature moderately. Ensure efficient mixing, as this is more critical at larger scales. | |
| Formation of Impurities/ Side Products | Reaction temperature is too high, leading to decomposition or side reactions. | Optimize the temperature profile. Employ controlled, slow addition of benzylhydrazine to manage the exotherm.[7] |
| Poor quality of starting materials (e.g., oxidized benzylhydrazine). | Use high-purity starting materials. Benzylhydrazine should be stored under an inert atmosphere and protected from light. | |
| Difficulty in Final Product Purification | Product and impurities have similar solubility profiles. | Screen various solvents for recrystallization to find a system that provides good separation. Common solvents for carboxylic acids include ethanol/water, toluene, or acetic acid.[9] |
| Oily product or failure to crystallize. | The product may contain residual solvent or impurities. Try trituration with a non-polar solvent like hexane to induce crystallization. Ensure the pH is correctly adjusted to fully protonate the carboxylic acid. | |
| Emulsion formation during acid-base extraction. | Add brine (saturated NaCl solution) to break the emulsion. Avoid vigorous shaking; use gentle inversion for mixing layers. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,4-dioxovalerate
-
Preparation: To a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add anhydrous ethanol (300 mL). Cool the reactor to -5 °C using an ice-salt bath.
-
Base Addition: Carefully add sodium ethoxide (30.0 g, 0.45 mol) to the cold ethanol and stir until uniform.
-
Reagent Addition: Prepare a mixture of acetone (14.7 g, 0.3 mol) and diethyl oxalate (46.7 g, 0.32 mol). Add this mixture dropwise to the sodium ethoxide solution over 2-3 hours, ensuring the internal temperature does not exceed -5 °C.[1]
-
Reaction: Stir the reaction mixture at -5 °C for an additional 3 hours.[1]
-
Work-up: Pour the reaction mixture into ice water (500 mL). Adjust the pH to ~4 with 1 M hydrochloric acid.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 200 mL).
-
Purification: Combine the organic layers, wash with water (2 x 150 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a yellow liquid. This intermediate is often used in the next step without further purification.[1]
Protocol 2: Synthesis of Ethyl 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylate
-
Setup: In a suitable reactor, dissolve ethyl 2,4-dioxovalerate (from the previous step, ~0.1 mol) in glacial acetic acid (200 mL).
-
Hydrazine Addition: Add benzylhydrazine dihydrochloride (0.1 mol) to the solution. Alternatively, use benzylhydrazine and an equivalent of acid.
-
Reaction: Heat the mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralization & Extraction: Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is 7-8. Extract the product with ethyl acetate (3 x 150 mL).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 3: Hydrolysis to this compound
-
Saponification: Dissolve the crude ethyl ester from Protocol 2 in a mixture of ethanol (200 mL) and a 10% aqueous solution of sodium hydroxide (100 mL).
-
Reaction: Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (200 mL).
-
Purification: Wash the aqueous solution with diethyl ether (2 x 100 mL) to remove any non-acidic impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate should form.
-
Isolation: Filter the solid product, wash it thoroughly with cold water, and dry it under vacuum to yield this compound. The reported melting point is 115-116 °C.
Data Summary
Table 1: Comparison of Reaction Conditions for Pyrazole Synthesis
| Parameter | Condition A (Conventional) | Condition B (Microwave-Assisted) | Outcome/Comment |
| Reaction Time | 4 - 12 hours | 5 - 15 minutes | Microwave irradiation significantly reduces reaction time.[10][11] |
| Temperature | 70 - 100 °C (Reflux) | 100 - 150 °C | Allows for rapid heating to the target temperature. |
| Solvent | Acetic Acid, Ethanol, DMF | Ethanol, DMF | Polar solvents are efficient for microwave absorption. |
| Yield | Moderate to Good | Good to Excellent | Yields are often improved with microwave assistance.[10] |
| Scale | Lab to Pilot Scale | Lab Scale (typically) | Scale-up of microwave reactions requires specialized equipment. |
Visual Guides
Caption: Overall workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for low yield and purity issues during synthesis.
Caption: Reaction pathway illustrating the challenge of regioselectivity in pyrazole synthesis.
References
- 1. Ethyl 2,4-dioxovalerate synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzylhydrazine | 555-96-4 [chemicalbook.com]
- 5. BENZYLHYDRAZINE DIHYDROCHLORIDE | 20570-96-1 [chemicalbook.com]
- 6. halogens.co.in [halogens.co.in]
- 7. benchchem.com [benchchem.com]
- 8. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
Technical Support Center: Preventing Regioisomer Formation in Pyrazole Synthesis
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to navigate the challenges associated with regioisomer formation in pyrazole synthesis. Here, you will find practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is their formation a concern?
A1: In pyrazole synthesis, regioisomers are structural isomers that arise when an unsymmetrical starting material, such as an unsymmetrical 1,3-dicarbonyl compound, reacts with a hydrazine.[1] This results in two or more possible products with the same molecular formula but different arrangements of substituents on the pyrazole ring. The formation of a specific regioisomer is critical because different regioisomers can exhibit widely varying biological activities, physical properties, and toxicological profiles.[1] For therapeutic and materials science applications, isolating a single, desired regioisomer in high purity is often a primary objective.
Q2: What are the primary synthetic methods for preparing pyrazoles?
A2: The most common and classical method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] Other significant methods include the reaction of α,β-unsaturated ketones or alkynes with hydrazines, and 1,3-dipolar cycloaddition reactions between diazo compounds and alkynes.[2][4] Multicomponent reactions have also emerged as an efficient strategy.[5]
Q3: What key factors influence regioselectivity in the Knorr pyrazole synthesis?
A3: The regiochemical outcome of the Knorr synthesis is governed by a combination of factors:
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophilic nitrogen, directing the reaction towards the less hindered carbonyl group.
-
Electronic Effects: The electronic nature of the substituents plays a crucial role. Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.
-
Reaction pH: The acidity or basicity of the reaction medium can significantly influence the regioselectivity. Under acidic conditions, the reaction mechanism may differ from that under neutral or basic conditions, leading to a different major regioisomer.[2]
-
Solvent: The choice of solvent can have a dramatic impact on the regioisomeric ratio. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in favor of one isomer.[6]
Q4: Can alternative synthetic strategies offer better regiocontrol?
A4: Yes, several methods are known for their high regioselectivity. For instance, the reaction of ynones (α,β-alkynyl ketones) with hydrazines can provide pyrazoles with excellent regiocontrol.[7] Also, 1,3-dipolar cycloaddition reactions of diazo compounds with terminal alkynes often proceed with high regioselectivity.[8][9] The synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes is another method that offers complete regioselectivity.[10]
Troubleshooting Guide
This section provides solutions to common problems encountered during pyrazole synthesis, with a focus on managing and preventing the formation of regioisomers.
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
-
Potential Cause: The electronic and steric differences between the two carbonyl groups in your unsymmetrical 1,3-dicarbonyl starting material are not significant enough to direct the reaction towards a single product under the current reaction conditions.
-
Solution 1: Solvent Modification: As a first step, consider changing the solvent. Switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) can dramatically increase the regioselectivity.[6]
-
Solution 2: pH Adjustment: The pH of the reaction can influence which nitrogen atom of the substituted hydrazine attacks first. Experiment with acidic or basic catalysis to see if it favors the formation of one regioisomer.[2] For example, adding a few drops of glacial acetic acid can alter the reaction pathway.[11]
-
Solution 3: Temperature Control: Lowering the reaction temperature may favor the kinetically controlled product, which could be a single regioisomer.
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Potential Cause: The inherent electronic and steric properties of your substrates favor the formation of the unwanted isomer under your current synthetic protocol.
-
Solution 1: Re-evaluate Starting Materials: If possible, consider if a different synthetic route with alternative starting materials could lead to the desired isomer. For example, instead of a 1,3-diketone, a corresponding ynone might provide the desired regiochemistry.[7]
-
Solution 2: Protecting Groups: In some cases, a protecting group strategy can be employed to temporarily block one of the reactive sites, forcing the reaction to proceed with the desired regioselectivity.
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
-
Potential Cause: The synthesis yielded an inseparable or difficult-to-separate mixture of regioisomers.
-
Solution 1: Chromatographic Separation: Even if challenging, meticulous optimization of column chromatography conditions can often lead to successful separation. Screen a variety of solvent systems with differing polarities. Using a longer column or a different stationary phase (e.g., alumina instead of silica gel) might improve separation.[12][13]
-
Solution 2: Recrystallization: If the regioisomers have different solubilities, fractional recrystallization can be an effective purification method. Experiment with a range of solvents to find one that selectively crystallizes one isomer.
-
Solution 3: Derivatization: In some instances, the regioisomers can be reacted with a reagent to form derivatives that are more easily separable by chromatography or crystallization. After separation, the derivatizing group can be removed to yield the pure regioisomers.
Data Presentation
The following tables summarize quantitative data on the regioselective synthesis of pyrazoles, highlighting the impact of different reaction conditions.
Table 1: Effect of Solvent on Regioisomeric Ratio in Knorr Pyrazole Synthesis
| 1,3-Dicarbonyl Substituents (R¹, R²) | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Total Yield (%) |
| CF₃, Phenyl | Methylhydrazine | Ethanol | 1:1.8 | ~95 |
| CF₃, Phenyl | Methylhydrazine | TFE | >95:5 | ~90 |
| Ethyl, Phenyl | Methylhydrazine | Ethanol | 2:1 | ~85 |
| Ethyl, Phenyl | Methylhydrazine | TFE | >95:5 | ~80 |
Regioisomer A corresponds to the pyrazole with the N-substituent adjacent to R¹, and B is the other isomer.[6]
Table 2: Regioselectivity in the Synthesis of 1,3,5-Trisubstituted Pyrazoles from Tosylhydrazones and Alkynes
| N-Alkyl Tosylhydrazone (R¹) | Terminal Alkyne (R²) | Product (1,3,5-substitution) | Yield (%) |
| N-Methyl-p-toluenesulfonylhydrazone | Phenylacetylene | 1-Methyl-3-tosyl-5-phenyl-1H-pyrazole | 85 |
| N-Ethyl-p-toluenesulfonylhydrazone | 4-Methoxyphenylacetylene | 1-Ethyl-3-tosyl-5-(4-methoxyphenyl)-1H-pyrazole | 92 |
| N-Methyl-p-toluenesulfonylhydrazone | 1-Hexyne | 1-Methyl-5-butyl-3-tosyl-1H-pyrazole | 78 |
This method provides complete regioselectivity.[10]
Experimental Protocols
Protocol 1: Regioselective Knorr Pyrazole Synthesis using a Fluorinated Solvent
This protocol describes a general procedure for the regioselective synthesis of a 1,5-disubstituted pyrazole.
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE.
-
Add the substituted hydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the TFE under reduced pressure.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[1]
-
Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes
This protocol provides a method for the completely regioselective synthesis of 1,3,5-trisubstituted pyrazoles.
-
Materials:
-
N-alkylated tosylhydrazone (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Potassium tert-butoxide (t-BuOK) (2.0 eq)
-
18-crown-6 (0.1 eq)
-
Pyridine
-
-
Procedure:
-
To a solution of the N-alkylated tosylhydrazone and terminal alkyne in pyridine, add 18-crown-6.
-
Cool the mixture to 0 °C in an ice bath.
-
Add potassium tert-butoxide in portions.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.[1]
-
Visualizations
Caption: Reaction pathways leading to two possible regioisomers in the Knorr pyrazole synthesis.
Caption: A logical workflow for troubleshooting and optimizing the regioselectivity of a pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. researchgate.net [researchgate.net]
- 8. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Pyrazole Derivatives in Cancer Therapy: Unveiling the Potential of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of compounds with significant therapeutic potential. In oncology, pyrazole derivatives have emerged as a privileged class of molecules, with several compounds gaining FDA approval and many more under active investigation. This guide provides a comparative analysis of derivatives of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid against other notable pyrazole-based anticancer agents, supported by experimental data to inform future research and drug development endeavors.
Performance Comparison of Pyrazole Derivatives
The anticancer efficacy of pyrazole derivatives is diverse, stemming from their ability to interact with a wide range of biological targets crucial for cancer cell proliferation and survival. This section compares the cytotoxic and mechanistic profiles of N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides with the well-established drugs Celecoxib and Sorafenib, alongside a novel tubulin-targeting pyrazole compound, PTA-1.
Cytotoxicity Profile
The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a key measure of a compound's potency. The following tables summarize the available cytotoxicity data for the selected pyrazole derivatives against various cancer cell lines.
Table 1: Antiproliferative Activity of N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide Derivatives
| Compound | Modification from Parent Scaffold | EC50 (µM) in MIA PaCa-2 Cells |
| 1 | N-benzoyl | 10[1] |
| 22 | N-(4-chlorobenzoyl) | 0.7[1] |
| 23 | N-(3,4-dichlorobenzoyl) | 0.5[1] |
Note: Data is from a study focused on antiproliferative activity in a pancreatic cancer cell line.[1]
Table 2: Cytotoxicity of Celecoxib against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| U251 | Glioblastoma | 11.7[2] |
| HCT116 | Colon Carcinoma | 22.5[2] |
| MCF-7 | Breast Carcinoma | 25.2[2] |
| HepG2 | Hepatocellular Carcinoma | 34.5[2] |
| HeLa | Cervical Cancer | 37.2[2] |
| K562 | Chronic Myeloid Leukemia | 46[2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 25.2[2] |
Table 3: Cytotoxicity of Sorafenib against Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Hep3B | Hepatocellular Carcinoma | 3.31[3] |
| Huh7 | Hepatocellular Carcinoma | 5.97[3] |
| HepG2 | Hepatocellular Carcinoma | 7.42[3] |
Table 4: Cytotoxicity of Novel Pyrazole Tubulin Inhibitor (PTA-1)
| Cell Line | Cancer Type | CC50 (µM) |
| Jurkat | T-cell Leukemia | 0.32[4] |
| MOLM-13 | Acute Myeloid Leukemia | 0.43[4] |
| U937 | Histiocytic Lymphoma | 0.49[4] |
| A549 | Lung Carcinoma | 0.52[4] |
| HCT-116 | Colon Carcinoma | 0.53[4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.55[4] |
| PC-3 | Prostate Cancer | 0.61[4] |
| HeLa | Cervical Cancer | 0.63[4] |
| PANC-1 | Pancreatic Cancer | 0.68[4] |
| MCF-7 | Breast Carcinoma | 0.81[4] |
Note: CC50 (50% cytotoxic concentration) is analogous to IC50.
Mechanisms of Action: A Comparative Overview
The diverse chemical space occupied by pyrazole derivatives allows for a variety of mechanisms through which they exert their anticancer effects.
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: mTORC1 Inhibition and Autophagy Modulation
Derivatives of this compound, specifically the N-benzamide series, have been shown to possess potent antiproliferative activity by targeting the mTORC1 signaling pathway.[1][5] These compounds reduce mTORC1 activity, a central regulator of cell growth and proliferation.[1] Furthermore, they exhibit a unique dual effect on autophagy: they increase basal autophagy but disrupt the autophagic flux under starvation conditions, leading to an accumulation of autophagosomes.[1][5] This disruption of cellular recycling processes can ultimately trigger cancer cell death.
Celecoxib: COX-2 Dependent and Independent Pathways
Celecoxib, a selective COX-2 inhibitor, exerts its anticancer effects through multiple mechanisms. Its primary mode of action involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors that promotes inflammation and cell proliferation.[2] However, Celecoxib also induces apoptosis and cell cycle arrest at the G1-S phase through COX-2 independent pathways.[2]
Sorafenib: Multi-Kinase Inhibition
Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor progression. It inhibits receptor tyrosine kinases such as VEGFR and PDGFR, thereby blocking angiogenesis.[3] Additionally, it targets the Raf/MEK/ERK signaling cascade, which is crucial for cell proliferation.[3]
Pyrazole-based Tubulin Inhibitors (e.g., PTA-1)
A growing class of pyrazole derivatives, such as PTA-1, function as potent tubulin polymerization inhibitors.[4] By binding to tubulin, they disrupt the formation of microtubules, which are essential for cell division. This leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[4]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of anticancer compounds. Below are methodologies for key assays cited in the evaluation of the pyrazole derivatives discussed.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cells with the pyrazole derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.
-
Reaction Setup: In a 96-well plate, add tubulin protein to a polymerization buffer containing GTP.
-
Compound Addition: Add the test pyrazole compound at various concentrations. Include positive (e.g., paclitaxel) and negative (e.g., DMSO) controls.
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.
-
Turbidity Measurement: Measure the increase in absorbance at 340 nm every minute for 60-90 minutes using a temperature-controlled spectrophotometer.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves and determine the effect of the compound on the rate and extent of tubulin polymerization.
Western Blotting for mTOR Signaling Pathway
Western blotting is used to detect specific proteins in a sample and assess the activation state of signaling pathways.
-
Cell Lysis: Treat cells with the pyrazole derivative, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against key mTOR pathway proteins (e.g., phospho-mTOR, total mTOR, phospho-p70S6K, total p70S6K).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation and expression levels of the target proteins.
Conclusion
The landscape of pyrazole derivatives in cancer therapy is both broad and deep. While established drugs like Celecoxib and Sorafenib have paved the way, the exploration of novel pyrazole scaffolds continues to yield promising candidates. The derivatives of this compound, with their unique mechanism of mTORC1 inhibition and autophagy modulation, represent a compelling new avenue for anticancer drug discovery, particularly for challenging malignancies like pancreatic cancer. Their submicromolar efficacy warrants further investigation and optimization. In parallel, the development of highly potent pyrazole-based tubulin inhibitors like PTA-1 highlights the versatility of this heterocyclic core in targeting fundamental cancer processes. This comparative guide underscores the importance of continued structure-activity relationship studies and detailed mechanistic investigations to unlock the full therapeutic potential of the pyrazole family of compounds.
References
- 1. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Unraveling the Anticancer Potential of Pyrazole Compounds: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and reduced toxicity is a paramount objective. Pyrazole-containing compounds have emerged as a promising class of heterocyclic molecules, demonstrating a broad spectrum of anticancer activities. This guide provides a comparative analysis of the anticancer activity of various pyrazole compounds, with a focus on Celecoxib, AT7519, and Crizotinib, supported by experimental data and detailed methodologies.
Comparative Anticancer Activity of Pyrazole Derivatives
The in vitro cytotoxic activity of pyrazole compounds is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a standard metric for this evaluation. A lower IC50 value signifies greater potency.
The following tables summarize the IC50 values of selected pyrazole derivatives against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines.
Table 1: In-depth Comparison of Select Pyrazole Compounds
| Compound | Target(s) | Cell Line | Cancer Type | IC50 (µM) |
| Celecoxib | COX-2, PDK1/Akt | MCF-7 | Breast Cancer | 15.4[1] |
| HCT-116 | Colon Cancer | 15.4[1] | ||
| AT7519 | CDK1, CDK2, CDK4, CDK5, CDK9 | MCF-7 | Breast Cancer | 0.04[2] |
| HCT-116 | Colon Cancer | 0.054[3] | ||
| Crizotinib | ALK, c-MET, ROS1 | MCF-7 | Breast Cancer | 1.5[4] |
| HCT-116 | Colon Cancer | >10 |
Table 2: Anticancer Activity of a Broader Range of Novel Pyrazole Derivatives
| Compound ID/Reference | Cancer Cell Line(s) | IC50 Range (µM) |
| Pyrazole-Chalcone Hybrids[5] | Various (14 lines including HNO-97) | 10 - 10.56 |
| Pyrazole Benzothiazole Hybrids[6] | HT29, PC3, A549, U87MG | 3.17 - 6.77 |
| Pyrimidine-Pyrazole Derivatives[6] | MCF7, A549, Colo205, A2780 | 0.01 - 0.65 |
| Pyrazolo[1,5-a]pyrimidine Derivatives[6] | MCF7, HepG2, A549, Caco2 | 10.05 - 29.95 |
| Isolongifolanone-Pyrazole Derivatives[6] | MCF7, A549, Hela | 5.21 (MCF7) |
| Benzofuropyrazole & Pyrazole Derivatives[7] | K562, MCF-7, A549 | 0.021 - 1.7 |
| Pyrazoline Derivatives[8] | AsPC-1, U251 | 11.9 - 16.8 |
Key Experimental Protocols
The validation of the anticancer activity of pyrazole compounds relies on a series of standardized in vitro assays. Below are detailed methodologies for three key experiments.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Mix thoroughly to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
-
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Procedure:
-
Cell Treatment: Treat cells with the pyrazole compounds for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10] Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the stained cells using a flow cytometer.[10] The cell populations are distinguished as follows:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
-
Cell Cycle Analysis: Propidium Iodide Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
-
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the pyrazole compounds and harvest them as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice.[11]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).[12]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be quantified.
-
Mechanisms of Action and Signaling Pathways
The anticancer effects of pyrazole derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the anticancer activity of pyrazole compounds.
Celecoxib Signaling Pathway
Celecoxib, a selective COX-2 inhibitor, exerts its anticancer effects through both COX-2 dependent and independent pathways. It inhibits the production of prostaglandins, which are involved in inflammation and cell proliferation. Additionally, it can induce apoptosis through the inhibition of the PDK1/Akt signaling pathway.
References
- 1. ovid.com [ovid.com]
- 2. selleckchem.com [selleckchem.com]
- 3. astx.com [astx.com]
- 4. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. ucl.ac.uk [ucl.ac.uk]
Unveiling the Biological Potential: A Comparative Analysis of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid
In the dynamic landscape of drug discovery, pyrazole derivatives have emerged as a versatile scaffold exhibiting a wide spectrum of biological activities. This guide provides a comprehensive comparison of the biological activities of "1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid" and its derivatives with established therapeutic agents, supported by experimental data and detailed protocols. The objective is to offer researchers, scientists, and drug development professionals a clear perspective on its potential in antiproliferative, antimicrobial, and anti-inflammatory applications.
Antiproliferative Activity: A Competitive Landscape
This derivative was identified to have an EC50 value of 10 μM in MIA PaCa-2, a human pancreatic cancer cell line, highlighting its potential as an anticancer agent.[1] Further structure-activity relationship (SAR) studies have led to the development of derivatives with submicromolar antiproliferative activity.[1]
For comparison, Celecoxib , a well-known nonsteroidal anti-inflammatory drug (NSAID) with established antiproliferative properties, exhibits a range of IC50 values against various cancer cell lines.
| Compound | Cell Line(s) | IC50/EC50 Value(s) |
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | MIA PaCa-2 (Pancreatic Cancer) | 10 μM (EC50) |
| Celecoxib | Ovarian Cancer (SKOV3, IGROV1, Hey) | 25 - 50 μM (IC50)[2] |
| Celecoxib | Various Hematopoietic and Epithelial Cancers | 35 - 65 μM (IC50)[3] |
| Celecoxib | Breast Cancer (MDA-MB-231, T47d, MCF-7) | 49.50 - 97.70 μM (IC50)[4] |
Experimental Protocol: MTT Assay for Antiproliferative Activity
The antiproliferative activity of the compounds is typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: Following incubation, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50/EC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Signaling Pathway: mTOR Inhibition
Derivatives of "this compound" have been shown to exert their antiproliferative effects by modulating key cellular signaling pathways, including the mTORC1 pathway, which is a central regulator of cell growth and proliferation.[1]
Caption: Inhibition of the mTORC1 signaling pathway by a derivative of the target compound.
Antimicrobial Activity: A Broad Spectrum of Possibilities
While specific minimum inhibitory concentration (MIC) values for "this compound" against various microbial strains are not documented in the reviewed literature, the pyrazole scaffold is widely recognized for its antimicrobial properties. Numerous studies have reported the synthesis of pyrazole derivatives with significant activity against a range of bacteria and fungi.
For a comparative perspective, we look at Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic.
| Compound | Organism(s) | MIC90 Value(s) |
| Pyrazole Derivatives | General antibacterial and antifungal activity reported | Data not available for the specific compound |
| Ciprofloxacin | Broad range of Gram-positive and Gram-negative bacteria | <0.015 - 0.5 mg/L[5] |
| Ciprofloxacin | Staphylococcus aureus and coagulase-negative staphylococci | 0.2 mg/L[5] |
| Ciprofloxacin | Pseudomonas aeruginosa | 0.5 - 1 mg/L[5] |
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized bacterial suspension is prepared from a fresh culture.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the specific microorganism (e.g., 18-24 hours at 37°C).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity: Targeting Cyclooxygenase
The anti-inflammatory properties of pyrazole-containing compounds are well-established, with several pyrazole-based drugs being used as nonsteroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
While direct IC50 values for "this compound" on COX enzymes are not available, we can compare the activity of two prominent NSAIDs, Celecoxib (a selective COX-2 inhibitor) and Phenylbutazone (a non-selective COX inhibitor).
| Compound | Target(s) | IC50 Value(s) |
| Pyrazole Derivatives | COX-1 and/or COX-2 (presumed) | Data not available for the specific compound |
| Celecoxib | COX-2 | 0.04 μM[6] |
| Phenylbutazone | COX-1/COX-2 | Non-selective inhibitor; specific IC50 for COX-2 not readily available in comparable format. Shows greater COX-2 selectivity at IC80 than IC50 in horse blood.[7][8][9] |
Experimental Protocol: COX-2 Inhibition Assay
The inhibitory activity against the COX-2 enzyme can be measured using commercially available assay kits.
-
Enzyme and Compound Preparation: Recombinant COX-2 enzyme and the test compounds are prepared in an appropriate buffer.
-
Pre-incubation: The enzyme is pre-incubated with the test compound for a specific time to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Detection: The product of the reaction (e.g., Prostaglandin H2) is detected, often through a secondary reaction that produces a fluorescent or colorimetric signal.
-
Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration, and the IC50 value is determined.
Logical Relationship: COX Inhibition and Anti-inflammatory Effect
References
- 1. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of celecoxib on tumor growth in ovarian cancer cells and a genetically engineered mouse model of serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celecoxib exhibits the greatest potency amongst cyclooxygenase (COX) inhibitors for growth inhibition of COX-2-negative hematopoietic and epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. In-vitro activity of ciprofloxacin and sixteen other antimicrobial agents against blood culture isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Celecoxib (Celebrex), cyclooxygenase-2 (COX-2) inhibitor (CAS 169590-42-5) | Abcam [abcam.com]
- 7. COX-1 and COX-2 inhibition in horse blood by phenylbutazone, flunixin, carprofen and meloxicam: an in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. madbarn.com [madbarn.com]
- 9. researchgate.net [researchgate.net]
The Structural Dance of Activity: A Comparative Guide to 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid Analogs
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, a scaffold of significant interest in medicinal chemistry. Drawing upon experimental data, this document aims to elucidate the impact of various structural modifications on the anti-inflammatory and antimicrobial properties of this pyrazole class.
The pyrazole core is a versatile and privileged scaffold in drug discovery, known to exhibit a wide array of pharmacological activities including anti-inflammatory, antimicrobial, analgesic, and anticancer effects.[1][2] The 1,3,5-trisubstituted-1H-pyrazole-4-carboxylic acid framework, in particular, offers multiple points for chemical modification, allowing for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties. This guide will focus on the key structural determinants for activity, drawing comparisons from various published studies on analogous compounds.
Comparative Analysis of Biological Activity
The biological evaluation of pyrazole derivatives has revealed significant potential in two primary therapeutic areas: as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes, and as antimicrobial agents against a range of bacterial and fungal pathogens.[1][2]
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole analogs are often attributed to their ability to inhibit COX enzymes, with a particular focus on achieving selectivity for COX-2 over COX-1 to reduce gastrointestinal side effects. The substitution pattern on the pyrazole ring plays a critical role in both potency and selectivity.
Table 1: Structure-Activity Relationship of Pyrazole Analogs as Anti-inflammatory Agents
| Compound ID | N1-Substituent | C3-Substituent | C5-Substituent | Key Activity Data | Reference |
| Celecoxib | 4-Sulfonamidophenyl | Trifluoromethyl | 4-Methylphenyl | COX-2 IC50: 0.04 µM | [1] |
| Analog A | Phenyl | Methyl | p-Tolyl | Analgesic & Anti-inflammatory activity noted | [3] |
| Analog B | Benzyl | p-Tolyl | Carboxylic acid derivatives | Potent analgesic and/or anti-inflammatory activity | [3] |
| Analog C | 4-Chlorophenyl | Hydroxy | Various | Moderate anti-inflammatory activity | [2] |
Note: This table is a synthesis of data from multiple sources on pyrazole derivatives to illustrate SAR principles and may not represent a direct head-to-head comparison from a single study.
From the data, several SAR trends can be inferred:
-
N1-Substitution: The nature of the substituent at the N1 position is a key determinant of COX-2 selectivity. Aromatic rings, particularly those with a sulfonamide moiety at the para-position (as seen in Celecoxib), are crucial for high-affinity binding to the secondary pocket of the COX-2 enzyme.[1] The presence of a benzyl group, as in the core topic compound, is also a common feature in biologically active pyrazoles.[3]
-
C3 and C5-Substituents: The groups at the C3 and C5 positions influence the overall steric and electronic profile of the molecule. For potent COX-2 inhibition, a trifluoromethyl group at C3 has been shown to be highly effective.[1] Alkyl groups like methyl at these positions, as in the topic compound, are also prevalent in active analogs.[3]
-
C4-Substitution: While the topic compound features a carboxylic acid at the C4 position, many potent anti-inflammatory pyrazoles lack a substituent at this position. However, the carboxylic acid moiety can be a key pharmacophore for other biological targets.
Antimicrobial Activity
Pyrazole derivatives have also demonstrated promising activity against various microbial strains. The structural features conferring antimicrobial properties can differ from those required for anti-inflammatory action.
Table 2: Structure-Activity Relationship of Pyrazole Analogs as Antimicrobial Agents
| Compound ID | N1-Substituent | C3-Substituent | C5-Substituent | Key Activity Data (MIC in µg/mL) | Target Organism(s) | Reference |
| Analog D | H | Methyl | Hydroxy | 1.0 | Aspergillus niger | [2] |
| Analog E | H | Methyl | Hydrazinecarboxamide | 0.25 | Escherichia coli | [2] |
| Analog F | H | Methyl | Hydrazinecarboxamide | 0.25 | Streptococcus epidermidis | [2] |
| Analog G | Phenyl | Various | Various | Not specified | Gram-positive and Gram-negative bacteria | [4] |
Note: This table synthesizes data from various pyrazole series to highlight general SAR trends in antimicrobial activity.
Key SAR observations for antimicrobial activity include:
-
Heterocyclic and Aromatic Moieties: The incorporation of different aromatic and heterocyclic rings at various positions of the pyrazole core can significantly modulate the antimicrobial spectrum and potency.
-
Hydrazide and Related Groups: The presence of a hydrazinecarboxamide or similar functional groups can confer potent antibacterial activity.[2]
-
Substitution Pattern: The overall substitution pattern determines the lipophilicity and electronic properties of the molecule, which are crucial for cell wall penetration and interaction with microbial targets.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial.
Synthesis of this compound Analogs
A general and widely used method for the synthesis of 1,3,5-trisubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.
Caption: General synthesis of this compound.
Detailed Protocol:
-
Synthesis of the Pyrazole Ester: To a solution of the appropriate β-ketoester (1 equivalent) in a suitable solvent such as ethanol or acetic acid, the corresponding hydrazine derivative (e.g., benzylhydrazine, 1 equivalent) is added. The reaction mixture is then heated to reflux for a specified period (typically 2-6 hours). Progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization or column chromatography, to yield the pyrazole ester intermediate.
-
Hydrolysis to the Carboxylic Acid: The synthesized ester (1 equivalent) is dissolved in a mixture of an appropriate solvent (e.g., THF/water). A base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents), is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction mixture is then acidified with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried to afford the final 1-substituted-pyrazole-4-carboxylic acid.
In Vitro COX Inhibition Assay
The ability of the compounds to inhibit COX-1 and COX-2 is determined using an in vitro enzyme immunoassay kit.
Protocol:
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Ovine COX-1 or human recombinant COX-2 enzyme is pre-incubated with the test compound at various concentrations for a specified time (e.g., 15 minutes) at 37°C.
-
The reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a set time (e.g., 2 minutes) and then terminated.
-
The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay.
-
The IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity) are calculated by plotting the percentage of inhibition against the compound concentration.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains is determined using the broth microdilution method.
Protocol:
-
The test compounds are dissolved in DMSO to obtain stock solutions.
-
Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).
-
Each well is inoculated with a standardized microbial suspension.
-
The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Signaling Pathway and Experimental Workflow
The anti-inflammatory action of many pyrazole derivatives is mediated through the inhibition of the cyclooxygenase pathway, which is responsible for the synthesis of prostaglandins.
Caption: Inhibition of the COX pathway by pyrazole-4-carboxylic acid analogs.
This guide serves as a foundational resource for researchers working with pyrazole-based compounds. The presented data and methodologies offer a framework for the rational design and evaluation of novel analogs of this compound with enhanced therapeutic potential. Further exploration of diverse substitutions and detailed in vivo studies are warranted to fully elucidate the therapeutic promise of this chemical class.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meddocsonline.org [meddocsonline.org]
Structural Elucidation of Pyrazole Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
The definitive confirmation of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For novel heterocyclic compounds such as "1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid," precise structural data is paramount for understanding its physicochemical properties and potential biological activity. While single-crystal X-ray crystallography stands as the gold standard for unambiguous solid-state structure determination, a comprehensive analysis relies on its synergy with various spectroscopic techniques.
This guide provides a comparative overview of X-ray crystallography and alternative analytical methods for the structural confirmation of pyrazole derivatives. Due to the absence of a publicly available crystal structure for the specific target compound, this guide will utilize the crystallographic data of the closely related isomer, 4-Benzyl-3,5-dimethyl-1H-pyrazole , to exemplify the experimental process and data output of X-ray diffraction analysis. This will be compared against the data provided by complementary spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), which are routinely used for structural elucidation.
I. Definitive Structure by Single-Crystal X-ray Crystallography
X-ray crystallography provides atomic-resolution data on the spatial arrangement of atoms within a crystal lattice, offering unequivocal proof of molecular structure, conformation, and intermolecular interactions.
Experimental Data for 4-Benzyl-3,5-dimethyl-1H-pyrazole
The following table summarizes the single-crystal X-ray diffraction data for the structural isomer, 4-Benzyl-3,5-dimethyl-1H-pyrazole, which serves as a representative example for this class of compounds.[1][2]
| Parameter | Value |
| Chemical Formula | C₁₂H₁₄N₂ |
| Formula Weight | 186.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.2303 (6) |
| b (Å) | 5.5941 (5) |
| c (Å) | 15.1364 (15) |
| β (°) | 97.049 (1) |
| Volume (ų) | 523.56 (9) |
| Z | 2 |
| Temperature (K) | 298 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.045 |
| wR-factor | 0.107 |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the synthesized compound. For 4-Benzyl-3,5-dimethyl-1H-pyrazole, single crystals were obtained from a petroleum ether solution at room temperature over several days.[1]
-
Data Collection: A suitable crystal is mounted on a goniometer head. Data collection is performed using a diffractometer equipped with a CCD area detector, such as a Bruker SMART CCD, with graphite-monochromated Mo Kα radiation.[1]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². Programs such as SHELXS97 and SHELXL97 are commonly used for solving and refining the structure, respectively.[1] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]
II. Comparison with Complementary Spectroscopic Techniques
While X-ray crystallography provides the definitive solid-state structure, other spectroscopic methods are essential for confirming the structure in solution and verifying the presence of specific functional groups and overall connectivity. These methods are generally faster and do not require crystal formation.[3][4][5]
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, intermolecular interactions.[1][4] | Unambiguous determination of solid-state structure and conformation. | Requires high-quality single crystals, which can be difficult to grow; structure may not represent the solution-state conformation.[6] |
| NMR Spectroscopy (¹H, ¹³C) | Connectivity of atoms (proton-proton, carbon-proton), chemical environment of nuclei, number of unique protons and carbons.[7][8] | Provides detailed structural information in solution, reflecting the molecule's dynamic state.[4][5] | Complex spectra can be difficult to interpret for large molecules; less sensitive than MS. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O of carboxylic acid, N-H, C-H, aromatic C=C).[3][7] | Fast, non-destructive, and excellent for identifying functional groups. | Provides limited information on the overall molecular skeleton and connectivity. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental formula (HRMS), fragmentation patterns that give clues about the structure.[9][10] | Extremely high sensitivity, provides exact molecular weight. | Does not provide information on connectivity or stereochemistry; isomers are often indistinguishable without fragmentation analysis. |
III. Standard Experimental Protocols for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Standard experiments include ¹H, ¹³C, and potentially 2D experiments like COSY and HSQC for more complex structures to establish connectivity.
Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹, and plotted as transmittance or absorbance versus wavenumber.
High-Resolution Mass Spectrometry (HRMS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer, often using electrospray ionization (ESI). The instrument is calibrated to provide a mass measurement with high accuracy (typically <5 ppm), allowing for the determination of the elemental formula.
IV. Workflow for Structural Elucidation
The following diagram illustrates the logical workflow from the synthesis of a novel compound to its full structural confirmation using a combination of analytical techniques.
Caption: Workflow for Synthesis and Structural Confirmation.
References
- 1. 4-Benzyl-3,5-dimethyl-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 5. Comparing Analytical Techniques for Structural Biology [nanoimagingservices.com]
- 6. How cryo‐electron microscopy and X‐ray crystallography complement each other - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CXMS: An Alternative to X-Ray Crystallography for Proteins [thermofisher.com]
- 10. epubl.ktu.edu [epubl.ktu.edu]
Cross-Reactivity Profile of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid: A Comparative Analysis
A detailed examination of the potential off-target activities of the pyrazole derivative, 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, reveals a plausible cross-reactivity profile against key cellular signaling pathways, including mTOR, cyclooxygenase (COX) enzymes, and cyclin-dependent kinases (CDKs). While direct inhibitory data for this specific molecule is limited, analysis of its close structural analogs and the broader pyrazole class provides a strong basis for a comparative assessment against established inhibitors in these families.
Derivatives of this compound have been shown to modulate the mTORC1 pathway, a central regulator of cell growth and autophagy.[1][2] This finding, coupled with the well-documented role of the pyrazole scaffold in potent COX and kinase inhibitors, necessitates a thorough investigation of its selectivity. This guide provides a comparative overview of the potential activity of this compound and its derivatives against these three important target classes, supported by experimental data for analogous compounds and established inhibitors.
Comparative Inhibitory Activity
To contextualize the potential cross-reactivity, the following tables summarize the inhibitory activities (IC50 values) of representative pyrazole derivatives and established inhibitors against mTOR, COX, and CDK2.
Table 1: Comparison of mTOR Inhibitory Activity
| Compound | Target | IC50 | Reference |
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | mTORC1 | Activity demonstrated, specific IC50 not reported | [1][2] |
| Rapamycin | mTORC1 | ~1 nM | [3] |
| Torin 1 | mTOR | 2-10 nM | [3][4] |
| OSI-027 | mTORC1 / mTORC2 | 22 nM / 65 nM | [4] |
| PP242 | mTOR | 8 nM | [3][4] |
Table 2: Comparison of Cyclooxygenase (COX) Inhibitory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazole Derivative (Generic) | Varies widely | Often potent inhibition | Varies | [5][6][7] |
| Celecoxib | 15 | 0.04 | 375 | [8] |
| Rofecoxib | >1000 | 0.018 | >55,555 | [9] |
| Indomethacin | 0.018 | 0.58 | 0.03 | [8] |
| PYZ3 (a potent pyrazole derivative) | - | 0.011 | - | [5] |
Table 3: Comparison of Cyclin-Dependent Kinase 2 (CDK2) Inhibitory Activity
| Compound | Target | IC50 (µM) | Reference |
| Pyrazole-based CDK2 Inhibitor (Compound 9) | CDK2 | 0.96 | [10] |
| Pyrazole-based CDK2 Inhibitor (Compound 7d) | CDK2 | 1.47 | [10] |
| Roscovitine (Seliciclib) | CDK2 | 0.1 | [11] |
| AT7519 | CDK2 | 0.044 | [11] |
| INX-315 | CDK2 | <0.004 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cross-reactivity. The following sections outline the key experimental protocols for determining inhibitory activity against mTORC1, COX, and CDK2.
mTORC1 Inhibition Assay (Western Blotting)
This protocol assesses the phosphorylation status of downstream targets of mTORC1, such as p70S6K and 4E-BP1, as a measure of mTORC1 activity.
-
Cell Culture and Treatment: Cells (e.g., MIA PaCa-2) are cultured to 70-80% confluency. The cells are then treated with varying concentrations of the test compound (e.g., this compound) or a known mTOR inhibitor for a specified duration.
-
Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total p70S6K and 4E-BP1. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to determine the extent of mTORC1 inhibition.
Caption: mTORC1 signaling pathway and the inhibitory point of pyrazole derivatives.
Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX-1 and COX-2.
-
Reagent Preparation: Prepare assay buffer, heme, and a fluorometric substrate (e.g., ADHP). Reconstitute purified ovine COX-1 or human recombinant COX-2 enzyme.
-
Reaction Setup: In a 96-well plate, add assay buffer, heme, ADHP, and the enzyme to designated wells. For inhibitor wells, add the test compound at various concentrations. Include wells for 100% initial activity (enzyme without inhibitor) and background (no enzyme).
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add arachidonic acid to all wells to start the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence at an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm. Read the fluorescence every minute for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.[13][14]
Caption: Experimental workflow for the fluorometric COX inhibition assay.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition Assay (Kinase-Glo®)
This luminescent assay measures the amount of ATP remaining in solution following a kinase reaction, which is inversely correlated with kinase activity.
-
Reagent Preparation: Prepare a reaction buffer containing ATP and a suitable substrate for CDK2/Cyclin A (e.g., a histone H1-derived peptide).
-
Reaction Setup: In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and the CDK2/Cyclin A enzyme complex.
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Detection: Add Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Luminescence Measurement: Incubate for 10 minutes at room temperature and measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the amount of ATP consumed and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Caption: Logical relationship in the CDK2 Kinase-Glo® assay.
References
- 1. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mTOR inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 12. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. interchim.fr [interchim.fr]
Safety Operating Guide
Proper Disposal of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid: A Comprehensive Guide
For researchers and scientists in the field of drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides a detailed protocol for the proper disposal of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, a compound that, like many pyrazole derivatives, requires careful management as hazardous waste. Adherence to these procedures is essential for laboratory safety and environmental protection.
I. Hazard Profile and Safety Precautions
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
-
Harmful if Swallowed: May be harmful if ingested.
Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[3] |
| Eye/Face Protection | Chemical safety goggles or a face shield as described by OSHA. |
| Skin and Body Protection | Protective clothing, including a lab coat. Ensure skin is not exposed.[3] |
| Respiratory Protection | Use only in a well-ventilated area. If dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary. |
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.[3]
-
Control Ignition Sources: Remove all sources of ignition from the area.[3]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or waterways.[3]
-
Cleanup:
-
For solid spills, carefully sweep up the material to avoid dust formation and place it into a suitable, labeled container for disposal.[4]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand, or earth) and place in a sealed container for disposal.
-
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water. All cleanup materials should be treated as hazardous waste and disposed of accordingly.[5]
III. Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]
-
Waste Identification and Collection:
-
Treat all waste containing this compound, including contaminated labware and cleanup materials, as hazardous waste.[5]
-
Collect solid waste in a clearly labeled, sealed, and compatible container.
-
Collect liquid waste (solutions containing the compound) in a dedicated, leak-proof, and chemically compatible container.[7] Do not overfill the container.[8]
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[9]
-
Include the date when waste was first added to the container.
-
-
Waste Storage:
-
Disposal of Empty Containers:
-
Empty containers that held the compound must be triple-rinsed with a suitable solvent.[9]
-
The rinsate from the first rinse must be collected and disposed of as hazardous waste.[8] Subsequent rinses may also need to be collected depending on local regulations.
-
After thorough rinsing, the container can be disposed of as regular trash, with the label defaced.[5]
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[10]
-
Provide them with a complete and accurate description of the waste.
-
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Essential Safety and Operational Guide for 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
This guide provides critical safety protocols and logistical procedures for the handling and disposal of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, ensuring the safety of laboratory personnel and compliance with standard regulations.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Potential Hazards and Recommended PPE
| Hazard Category | Potential Hazard Statements | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | H315: Causes skin irritation.[1] | Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed immediately if contaminated. |
| Eye Contact | H319: Causes serious eye irritation.[1] | Safety Goggles/Glasses: Wear chemical splash goggles or safety glasses with side shields. Face Shield: Use a face shield in addition to goggles when there is a significant risk of splashing or dust generation. |
| Inhalation | H335: May cause respiratory irritation.[1] | Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[2][3] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[2] |
| Ingestion | Harmful if swallowed.[2] | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling, even if gloves were worn. |
Operational Protocol: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.
-
Preparation and Engineering Controls:
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above.
-
Ensure gloves are the correct size and are free of any defects.[2]
-
-
Chemical Handling:
-
Post-Handling Procedures:
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[2]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound.
-
Disposal Plan: Waste Management Protocol
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[2]
-
Unused Chemical: Unwanted or expired this compound should be disposed of as hazardous waste. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal Procedure:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and national regulations.[1][5][6]
-
Never dispose of this chemical down the drain or in regular trash.[4]
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal company for guidance on proper disposal procedures.
-
Experimental Workflow and Safety Measures
Caption: PPE and handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
